ALLO-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
N-[4-[4-(trifluoromethoxy)phenyl]pyrimidin-2-yl]-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O/c19-18(20,21)27-14-4-1-11(2-5-14)15-7-8-22-17(25-15)24-13-3-6-16-12(9-13)10-23-26-16/h1-10H,(H,23,26)(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYGEBIJNWMVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)NC3=CC4=C(C=C3)NN=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Allogeneic Cell Therapies
Introduction
The term "ALLO-2" does not refer to a single, specific therapeutic agent. Instead, it appears to be associated with clinical trials and research in the field of allogeneic cell therapy. This guide will provide an in-depth technical overview of the core mechanisms of action of allogeneic therapies, with a focus on two prominent examples found in clinical development: AlloStim and ALLO-501A . These therapies represent two distinct but related approaches to harnessing the power of the immune system to treat disease, particularly cancer.
The fundamental principle of allogeneic therapy is the use of cells from a healthy donor to treat a patient. This approach offers the potential for "off-the-shelf" treatments, overcoming the manufacturing challenges and patient-specific limitations of autologous therapies, which use a patient's own cells. However, allogeneic therapies must also overcome the challenge of the host immune system recognizing the donor cells as foreign and rejecting them, a phenomenon known as allorecognition.
Core Concept: Allorecognition
Allorecognition is the immune response to histoincompatible antigens from a genetically different individual of the same species. In the context of allogeneic cell therapy, the recipient's T cells can recognize foreign Major Histocompatibility Complex (MHC) molecules on the surface of the donor cells. This recognition can occur through three main pathways[1]:
-
Direct Pathway: Recipient T cells recognize intact, foreign MHC molecules on donor antigen-presenting cells (APCs).
-
Indirect Pathway: Recipient APCs process and present peptides from donor MHC molecules on their own self-MHC molecules to recipient T cells.
-
Semi-direct Pathway: Intact donor MHC molecules are transferred to the surface of recipient APCs, which then present them to recipient T cells.
This allorecognition can lead to graft rejection and, in the case of hematopoietic stem cell transplantation, Graft-versus-Host Disease (GvHD), where the donor immune cells attack the recipient's tissues. Therapeutic strategies in allogeneic cell therapy are designed to either harness or mitigate these alloreactive responses.
Caption: Pathways of Allorecognition.
AlloStim: Turning "Cold" Tumors "Hot"
AlloStim is an experimental, allogeneic, non-genetically manipulated, Th1-like activated living cell immunotherapy. Its primary mechanism of action is to convert immunologically "cold" tumors, which are not responsive to immunotherapy, into inflamed "hot" tumors that are susceptible to checkpoint inhibitors[2].
Mechanism of Action
The proposed mechanism of AlloStim involves a step-by-step process initiated by intradermal injection[3]:
-
Alloantigen Presentation: The mismatched allogeneic AlloStim cells are recognized and rejected by the host's immune system. Local immature dendritic cells (DCs) engulf the alloantigens in the presence of Th1-polarizing danger signals released during rejection.
-
DC Maturation and Migration: The immature DCs mature into IL-12-producing DC1s, which express MHC class I/II and co-stimulatory molecules. These mature DCs then migrate to the draining lymph nodes.
-
Priming of Allo-specific Th1 Cells: In the lymph nodes, the DC1s present the alloantigens to naive T cells, leading to the generation and expansion of allo-specific Th1 cells.
-
Increased Systemic Th1 Response: With repeated injections of AlloStim, the number of circulating allo-specific Th1 cells increases, shifting the overall immune balance towards a Th1 phenotype.
-
Bystander Activation in the Tumor Microenvironment: The increased systemic Th1 cells can be non-specifically activated by cytokines such as IL-12 and IL-18 released by other immune cells (e.g., alveolar macrophages in the context of a viral infection, or tumor-associated macrophages).
-
Tumor Infiltration and IFN-γ Release: Activated Th1 cells infiltrate the tumor microenvironment and release high levels of interferon-gamma (IFN-γ).
-
Enhanced Tumor Immunogenicity: IFN-γ has pleiotropic effects on the tumor microenvironment, including the upregulation of PD-L1 on tumor cells, which makes them susceptible to anti-PD-L1 checkpoint inhibitors[2].
Caption: AlloStim Mechanism of Action.
Experimental Protocols
The clinical evaluation of AlloStim in combination with the anti-PD-L1 antibody avelumab for metastatic colorectal cancer involves a specific protocol[2]:
-
Patient Population: Subjects with microsatellite stable (MSS)/mismatch repair proficient (pMMR) metastatic colorectal cancer in the fourth-line setting who have progressed on previous therapies.
-
Priming Phase: Weekly intradermal injections of AlloStim from day 0 to day 49.
-
Combination Phase: Alternating bi-weekly intravenous infusions of AlloStim and avelumab (800mg) from day 63 to day 98.
-
Assessment: CT scans are performed at baseline and at regular intervals (day 56, 112, and 168) to assess tumor response using RECIST 1.1 criteria.
Quantitative Data
A case study of a single patient with MSS/pMMR mCRC treated with AlloStim priming followed by combination anti-PD-1/anti-CTLA-4 checkpoint blockade resulted in a rare objective tumor response[2]. A Phase 2 clinical trial (NCT06557278) is currently planned to further evaluate the efficacy of AlloStim in combination with avelumab[2].
| Parameter | Value | Reference |
| Primary Endpoint | Objective Tumor Response and Disease Control Rate | [2] |
| Secondary Endpoint | Overall Survival | [2] |
| Avelumab Dose | 800mg every 2 weeks | [2] |
ALLO-501A: "Off-the-Shelf" Allogeneic CAR T-Cell Therapy
ALLO-501A is an allogeneic chimeric antigen receptor (CAR) T-cell therapy targeting the CD19 antigen, which is expressed on the surface of B-cell malignancies. It is being investigated for the treatment of relapsed/refractory large B-cell lymphoma (LBCL)[4][5][6]. The key innovation of ALLO-501A is the use of gene editing to create a therapy that can be used in any eligible patient without the need for HLA matching.
Mechanism of Action
-
CAR T-Cell Recognition and Killing: The CAR T-cells are engineered to express a CAR that recognizes and binds to the CD19 antigen on tumor cells. This binding activates the CAR T-cell, leading to the release of cytotoxic granules (perforin and granzymes) and pro-inflammatory cytokines, which directly kill the tumor cells.
-
Gene Editing to Prevent GvHD: The T-cell receptor alpha constant (TRAC) gene is disrupted using TALEN® gene editing technology. This prevents the CAR T-cells from recognizing the patient's cells as foreign, thereby reducing the risk of GvHD[6].
-
Gene Editing to Enable Lymphodepletion: The CD52 gene is also edited out of the CAR T-cells. This allows for the use of ALLO-647, a humanized anti-CD52 monoclonal antibody, as part of the lymphodepletion regimen. ALLO-647 selectively depletes the patient's own T-cells, creating a more favorable environment for the allogeneic CAR T-cells to expand and persist, while the engineered CAR T-cells are protected from its effects[6].
Caption: ALLO-501A Mechanism of Action.
Experimental Protocols
The ALPHA2 study (NCT04416984) is a Phase 1/2 clinical trial evaluating the safety and efficacy of ALLO-501A[4][5].
-
Patient Population: Adults with relapsed/refractory large B-cell lymphoma.
-
Lymphodepletion: A regimen of fludarabine, cyclophosphamide, and ALLO-647.
-
Treatment: A single infusion of ALLO-501A.
-
Endpoints: The primary endpoints are safety, dose-limiting toxicities, and overall response rate. Secondary endpoints include the kinetics of ALLO-501A cells and the pharmacokinetics of ALLO-647[6].
Quantitative Data from ALPHA/ALPHA2 Trials
The following table summarizes key efficacy data from the ALPHA/ALPHA2 trials for CD19 CAR T-naive patients with R/R LBCL who received the manufacturing process selected for pivotal studies[7].
| Parameter | Phase 2 Regimen (FCA90) | Overall | Reference |
| Overall Response Rate (ORR) | 67% | - | [7] |
| Complete Response (CR) Rate | 58% | - | [7] |
| Median Duration of Response (DOR) in CR | 23.1 months | - | [7] |
| Median Progression-Free Survival (PFS) in CR | 24 months | - | [7] |
| Median Overall Survival (OS) in CR | Not Reached | - | [7] |
Safety Profile: No dose-limiting toxicities, graft-versus-host disease (GvHD), or high-grade cytokine release syndrome (CRS) were observed. The most common treatment-emergent adverse events were neutropenia, anemia, and thrombocytopenia[7].
While "this compound" does not denote a specific therapeutic, the underlying interest in allogeneic cell therapies is well-founded, as this field holds immense promise for the future of medicine. AlloStim and ALLO-501A exemplify two innovative strategies that leverage allogeneic cells to combat cancer. AlloStim aims to modulate the tumor microenvironment to make it more susceptible to immunotherapy, while ALLO-501A provides a direct, "off-the-shelf" CAR T-cell therapy. The continued clinical development of these and other allogeneic therapies will be crucial in determining their ultimate role in the treatment of cancer and other diseases. The detailed mechanisms of action, supported by quantitative clinical data and well-defined experimental protocols, provide a strong foundation for the ongoing research and development in this exciting field.
References
- 1. Pathways of major histocompatibility complex allorecognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. allogene.com [allogene.com]
- 7. Allogene Therapeutics Announces Publication of Durable Response Data from Phase 1 ALPHA/ALPHA2 Trials of the Allogeneic CAR T Cemacabtagene Ansegedleucel/ALLO-501 in Relapsed/Refractory Large B-Cell Lymphoma in the Journal of Clinical Oncology | Allogene Therapeutics [ir.allogene.com]
ALLO-2 target identification and validation
An in-depth technical guide on the target identification and validation of ALLO-2, a hypothetical allosteric modulator, is presented below. To provide a realistic and data-rich example, this guide will use Cinacalcet, a well-characterized allosteric modulator of the Calcium-Sensing Receptor (CaSR), as a proxy for this compound. The methodologies, data, and pathways described are based on established research for Cinacalcet and serve as a template for the scientific journey from target discovery to validation.
Executive Summary
This document outlines the comprehensive strategy for the target identification and validation of this compound, a novel allosteric modulator. By using the Calcium-Sensing Receptor (CaSR) modulator, Cinacalcet, as a case study, we detail the necessary experimental framework. This guide covers initial target identification through affinity-based methods, subsequent validation in cellular and biochemical assays, and characterization of the downstream signaling pathways. The presented protocols and data underscore a rigorous approach to de-risking and advancing novel therapeutic candidates.
Target Identification
The initial phase of any drug discovery program is to identify the specific biological target responsible for the compound's effects. For a hypothetical molecule like this compound, a combination of in silico and experimental approaches would be employed. Here, we mirror the established methods used for molecules like Cinacalcet.
Chemical Proteomics
Chemical proteomics is a powerful technique to identify the protein targets of a small molecule from a complex biological sample. An affinity-based pulldown assay is a common approach.
Experimental Protocol: Affinity-Based Protein Pulldown
-
Probe Synthesis: Synthesize an analog of this compound containing a linker and a reactive group (e.g., a photo-activatable group) and a biotin tag for affinity capture.
-
Cell Lysate Preparation: Prepare lysates from a relevant cell line known to respond to this compound (e.g., HEK293 cells expressing a range of G-protein coupled receptors).
-
Incubation and Crosslinking: Incubate the cell lysate with the this compound probe. If using a photo-activatable probe, expose the mixture to UV light to covalently link the probe to its binding partners.
-
Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated this compound probe along with its covalently bound proteins.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the this compound probe sample compared to a control sample (e.g., lysate incubated with beads alone or with a non-active analog of this compound). The Calcium-Sensing Receptor (CaSR) would be the expected top hit in the case of a Cinacalcet-like molecule.
Workflow for affinity-based target identification.
Target Validation
Once a putative target like CaSR is identified, the next critical step is to validate the interaction and its functional consequences. This involves a suite of biochemical and cellular assays to confirm that this compound directly binds to the target and modulates its activity.
Biochemical Validation
3.1.1 Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the binding kinetics and affinity of a small molecule to its purified protein target.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Purified CaSR protein is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of this compound are flowed over the sensor chip surface.
-
Binding Measurement: The binding of this compound to the immobilized CaSR is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Dissociation: After the injection of this compound, a buffer is flowed over the chip to measure the dissociation of the compound.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.
3.1.2 Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle or this compound.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble CaSR remaining at each temperature in both vehicle- and this compound-treated samples by Western blotting or mass spectrometry.
-
Data Analysis: A positive result is a shift in the melting curve to a higher temperature for the this compound-treated sample, indicating stabilization of CaSR upon binding.
Cellular Validation
3.2.1 Intracellular Calcium Mobilization Assay
Since CaSR is a G-protein coupled receptor that signals through the release of intracellular calcium, a functional assay measuring this endpoint is a direct way to validate the modulatory effect of this compound.
Experimental Protocol: Intracellular Calcium Mobilization Assay
-
Cell Culture: Plate cells stably expressing CaSR (e.g., HEK293-CaSR) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: Stimulate the cells with a known CaSR agonist (e.g., extracellular Ca2+ or a peptide agonist).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: Plot the fluorescence response against the concentration of this compound to determine the EC50 (the concentration of this compound that produces 50% of the maximal response), which for an allosteric modulator like Cinacalcet, demonstrates potentiation of the agonist response.
Data Summary
Quantitative data from the validation experiments should be systematically tabulated to allow for clear interpretation and comparison.
| Assay | Parameter | Value | Units |
| Surface Plasmon Resonance (SPR) | KD | 50 | nM |
| kon | 1.2 x 105 | M-1s-1 | |
| koff | 6.0 x 10-3 | s-1 | |
| Cellular Thermal Shift Assay (CETSA) | ΔTm | +4.5 | °C |
| Intracellular Calcium Mobilization | EC50 (in the presence of 0.5 mM Ca2+) | 25 | nM |
Signaling Pathway Analysis
Understanding the signaling pathway of the target is crucial for elucidating the mechanism of action of the modulator. CaSR, upon activation, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events.
CaSR signaling pathway modulated by this compound.
Conclusion
The systematic approach detailed in this guide, using Cinacalcet and CaSR as a proxy for this compound, provides a robust framework for target identification and validation. By combining chemical proteomics for initial target discovery with a suite of rigorous biochemical and cellular assays for validation, a high degree of confidence in the identified target can be achieved. Furthermore, a thorough understanding of the underlying signaling pathway is essential for elucidating the compound's mechanism of action and predicting its physiological effects. This comprehensive strategy is fundamental to the successful translation of a promising molecule from the bench to the clinic.
An In-depth Technical Guide to the Signaling Mechanism of Anti-CD19 Allogeneic CAR-T Cell Therapy
Introduction
The term "ALLO-2 signaling pathway" does not correspond to a recognized specific molecular pathway in current scientific literature. It is likely that the query refers to the signaling mechanisms of allogeneic cell therapies, particularly those developed by Allogene Therapeutics, which uses the "ALLO" prefix for its product candidates. This guide will, therefore, provide a detailed technical overview of the core signaling principles of Allogene's anti-CD19 allogeneic Chimeric Antigen Receptor (CAR) T-cell therapy, a cutting-edge approach in immuno-oncology.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the mechanism of action, quantitative clinical data, relevant experimental protocols, and visual representations of the key processes involved in this therapeutic modality.
Core Concept: Allogeneic CAR-T Cell Therapy
Allogeneic CAR-T cell therapy utilizes T-cells from healthy donors, which are genetically engineered to express CARs that recognize specific antigens on cancer cells. This "off-the-shelf" approach contrasts with autologous CAR-T therapy, which uses a patient's own T-cells, thereby offering the potential for immediate availability and treatment. Allogene's platform involves additional gene editing to reduce the risk of graft-versus-host disease (GvHD) and to allow for the use of lymphodepleting antibodies.
Mechanism of Action and Signaling Cascade
The fundamental signaling event in anti-CD19 CAR-T cell therapy is the recognition of the CD19 antigen on B-cell malignancies by the engineered CAR-T cell. This binding initiates a signaling cascade within the CAR-T cell that leads to its activation, proliferation, and cytotoxic activity against the cancer cell.
Target Recognition and Immunological Synapse Formation
The process begins when the single-chain variable fragment (scFv) domain of the CAR, which is exposed on the T-cell surface, binds to the CD19 protein on a malignant B-cell. This interaction leads to the formation of an immunological synapse, a specialized junction between the CAR-T cell and the target cell that facilitates sustained signaling.
Intracellular Signaling Activation
Upon CD19 binding, the intracellular domains of the CAR become activated. A typical second-generation CAR construct, like those used in many anti-CD19 therapies, contains a CD3 zeta (CD3ζ) signaling domain and one or more co-stimulatory domains, such as CD28 or 4-1BB.
-
CD3ζ Domain: This primary signaling domain contains immunoreceptor tyrosine-based activation motifs (ITAMs). Upon antigen binding, these ITAMs are phosphorylated by lymphocyte-specific protein tyrosine kinase (Lck).
-
Co-stimulatory Domain (e.g., CD28 or 4-1BB): Phosphorylated ITAMs recruit and activate ZAP-70 (Zeta-chain-associated protein kinase 70), which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This leads to the activation of multiple downstream signaling pathways:
-
PI3K-AKT-mTOR Pathway: Promotes cell growth, proliferation, and survival.
-
Ras-MAPK Pathway: Leads to the activation of transcription factors like AP-1, which are crucial for cytokine production and T-cell activation.
-
PLCγ-mediated Pathway: Results in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells), which drive the expression of genes involved in T-cell effector functions.
-
CAR-T Cell Effector Functions
The activation of these signaling pathways culminates in a multi-pronged attack on the cancer cell:
-
Cytokine Release: The CAR-T cells release pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which enhance the anti-tumor immune response.
-
Cytotoxicity: The CAR-T cells release cytotoxic granules containing perforin and granzymes. Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death).
-
Proliferation: The signaling cascade also drives the proliferation and expansion of the CAR-T cell population, leading to a sustained anti-tumor effect.
Quantitative Data from Clinical Trials
The following table summarizes key quantitative data from the Phase 1 ALPHA/ALPHA2 trials of cemacabtagene ansegedleucel (cema-cel), an anti-CD19 allogeneic CAR-T therapy, in patients with relapsed/refractory Large B-Cell Lymphoma (LBCL).[1][2]
| Metric | All Patients | Pivotal Study Regimen | Low Disease Burden |
| Overall Response Rate (ORR) | 58%[1] | 67%[1][2] | - |
| Complete Response (CR) Rate | 42%[1] | 58%[1][2] | 100%[1] |
| Median Duration of Response (DoR) in Complete Responders | - | 23.1 months[1][2] | - |
| Median Overall Survival (OS) in Complete Responders | Not Reached[1] | Not Reached[1] | - |
Safety Profile: The treatment demonstrated a manageable safety profile with no instances of graft-versus-host disease (GvHD), immune effector cell-associated neurotoxicity syndrome (ICANS), or high-grade cytokine release syndrome (CRS) being reported.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments that are typically used to characterize the signaling and function of CAR-T cells.
CAR-T Cell Phenotyping by Flow Cytometry
-
Objective: To determine the expression of the CAR on the surface of T-cells and to characterize the T-cell subpopulations (e.g., naive, memory, effector).
-
Protocol:
-
Harvest engineered T-cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies specific for the CAR (e.g., anti-scFv antibody) and T-cell surface markers (e.g., CD3, CD4, CD8, CD45RA, CCR7).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of CAR-positive cells and the distribution of T-cell subsets.
-
In Vitro Cytotoxicity Assay
-
Objective: To assess the ability of CAR-T cells to kill target cancer cells in a controlled environment.
-
Protocol:
-
Co-culture CAR-T cells with target cells (e.g., CD19-positive cancer cell line) at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Include control groups: T-cells without the CAR construct and target cells alone.
-
Incubate the co-culture for a defined period (e.g., 4, 24, or 48 hours).
-
Measure cell lysis using a lactate dehydrogenase (LDH) release assay or by staining with a viability dye (e.g., propidium iodide) and analyzing with flow cytometry.
-
Calculate the percentage of specific lysis for each E:T ratio.
-
Cytokine Release Assay (ELISA or Multiplex Assay)
-
Objective: To measure the production of key cytokines by CAR-T cells upon target cell recognition.
-
Protocol:
-
Set up a co-culture of CAR-T cells and target cells as described for the cytotoxicity assay.
-
After the desired incubation period (e.g., 24 hours), centrifuge the plates and collect the supernatant.
-
Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based assay (e.g., Luminex).
-
Compare the cytokine levels between the CAR-T cell group and control groups.
-
Phospho-Flow Cytometry for Signaling Analysis
-
Objective: To directly measure the activation of intracellular signaling molecules following CAR activation.
-
Protocol:
-
Stimulate CAR-T cells with CD19-positive target cells for a short period (e.g., 5, 15, 30 minutes).
-
Immediately fix the cells with a paraformaldehyde-based buffer to preserve the phosphorylation state of proteins.
-
Permeabilize the cells with a methanol-based buffer to allow antibodies to access intracellular proteins.
-
Stain the cells with fluorescently labeled antibodies specific for phosphorylated forms of key signaling proteins (e.g., phospho-ZAP-70, phospho-LAT, phospho-ERK).
-
Acquire data on a flow cytometer and analyze the change in phosphorylation levels in response to stimulation.
-
Visualizations
Diagram of the Anti-CD19 CAR-T Signaling Pathway
Caption: Intracellular signaling cascade initiated by CAR binding to CD19.
Workflow for Allogeneic CAR-T Cell Therapy
Caption: Manufacturing and treatment workflow for allogeneic CAR-T cells.
Conclusion
The signaling pathway initiated by anti-CD19 allogeneic CAR-T cells represents a powerful and complex biological process that is being harnessed to treat B-cell malignancies. While "this compound" is not a standard term, the underlying principles of allogeneic cell therapy signaling are a critical area of research and development. The ability to generate "off-the-shelf" CAR-T cells with a manageable safety profile and durable efficacy, as suggested by early clinical data, holds immense promise for the future of cancer therapy. Further research will continue to refine these therapies to enhance their potency and broaden their applicability.
References
Navigating the Ambiguity of "ALLO-2" in Structure-Activity Relationship Studies
An in-depth analysis of publicly available scientific literature and resources reveals that the term "ALLO-2" does not correspond to a specific, well-defined chemical entity for which extensive structure-activity relationship (SAR) studies have been published. The search for information on "this compound" has yielded results across disparate scientific and technical domains, highlighting the ambiguity of the term. Without a clear chemical structure or biological target associated with "this compound," a comprehensive technical guide on its SAR is not feasible.
The query for "this compound" has led to several distinct and unrelated areas of research and technology:
-
Allosteric Modulation: The term "allo" is frequently used as a prefix in the context of allostery, which describes the regulation of a protein by binding an effector molecule at a site other than the protein's active site. Research in this area is broad, with studies on various allosteric modulators for different targets. For instance, structure-activity relationship studies have been conducted on allosteric inhibitors of the EYA2 tyrosine phosphatase, a target in cancer therapy.[1] However, no specific inhibitor is designated as "this compound" in the available literature.
-
Natural Products Chemistry: In the field of natural products, "allo" can be a prefix in the naming of stereoisomers. For example, total syntheses for natural products like (-)-AL-2, a diacetylenic spiroacetal enol ether, and allo-Beauvericin A have been reported.[2][3] These studies focus on the chemical synthesis and structural confirmation of these molecules rather than extensive SAR studies for drug development.
-
Pharmacological Classes: "this compound" is not a recognized name for a specific drug. The alpha-2 adrenergic receptor is a well-known drug target, and compounds that act as agonists or antagonists at this receptor are extensively studied.[4][5] Similarly, SAR studies have been performed on analogues of pregabalin that target the alpha(2)-delta subunit of voltage-gated calcium channels.[6] However, these are broad classes of compounds, and "this compound" does not appear as a specific designation within them.
-
Computational Tools and Other Technologies: The term "this compound" has also been identified in contexts completely unrelated to drug discovery. For example, AlloSigMA 2 is a computational server used to analyze allosteric signaling in proteins.[7][8] In the blockchain domain, Allo v2 is a protocol for community resource allocation.[9]
The term "this compound" is not sufficiently specific to identify a particular molecule for which a detailed technical guide on its structure-activity relationships can be compiled. The information available under this term is fragmented and points to a variety of unrelated subjects. To proceed with a meaningful analysis, a more precise identifier for the molecule of interest is required, such as a full chemical name, a common drug name, a specific publication reference, or a chemical structure. Without this clarification, any attempt to generate the requested in-depth guide would be speculative and lack the factual basis necessary for a scientific and technical audience.
References
- 1. Structure-activity relationship studies of allosteric inhibitors of EYA2 tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First total synthesis of (-)-AL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. AlloSigMA 2: paving the way to designing allosteric effectors and to exploring allosteric effects of mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introducing Allo v2, the Next Phase of Community Resource Allocation Tooling | Gitcoin Blog [gitcoin.co]
Characterization of the ALLO-2 Binding Site: A Technical Overview
Notice: The term "ALLO-2" does not correspond to a clearly defined molecular entity in the public scientific literature. Initial searches yielded information on a variety of subjects, including the Allo web protocol for fund allocation, the "Allo" algorithm for genomic data analysis, the AlloSigMA 2 server for studying allosteric signaling, and general concepts such as allorecognition in immunology. This guide, therefore, presents a generalized framework for characterizing a novel allosteric binding site, which can be adapted for a specific molecule designated "this compound" once its identity as a protein, small molecule, or other biological effector is established.
This technical guide is intended for researchers, scientists, and drug development professionals involved in the characterization of allosteric binding sites. It outlines the core experimental and computational methodologies required to elucidate the binding characteristics, mechanism of action, and signaling pathways associated with an allosteric modulator.
Introduction to Allosteric Modulation
Allostery is a fundamental process in biology where the binding of a ligand to one site on a protein (the allosteric site) influences the binding or activity at a distinct site (the orthosteric or active site).[1][2] Allosteric modulators offer significant therapeutic potential due to their high specificity and ability to fine-tune protein function rather than simply blocking it.[3][4] The characterization of a novel allosteric binding site, such as that for a hypothetical "this compound," is a critical step in understanding its therapeutic promise and potential liabilities.
Quantitative Characterization of this compound Binding
A quantitative understanding of the binding affinity and kinetics of this compound to its target protein is essential. The following table summarizes key parameters that should be determined.
| Parameter | Description | Experimental Techniques |
| Binding Affinity (Kd) | The equilibrium dissociation constant, representing the concentration of this compound at which half of the target protein binding sites are occupied. A lower Kd indicates higher affinity. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Radioligand Binding Assays, Microscale Thermophoresis (MST) |
| Association Rate (kon) | The rate constant for the binding of this compound to the target protein. | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (koff) | The rate constant for the dissociation of the this compound/protein complex. | Surface Plasmon Resonance (SPR) |
| Stoichiometry (n) | The number of this compound molecules that bind to a single target protein molecule. | Isothermal Titration Calorimetry (ITC) |
| Thermodynamic Profile (ΔH, ΔS) | Enthalpic and entropic changes upon binding, providing insight into the forces driving the interaction. | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols for Binding Site Characterization
Detailed methodologies are crucial for reproducible and accurate characterization of the this compound binding site.
3.1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Immobilization: The target protein is immobilized on a sensor chip surface.
-
Binding: A solution containing this compound at various concentrations is flowed over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound this compound, is measured.
-
Data Analysis: Association and dissociation phases are monitored to determine kon and koff. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
3.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
-
Sample Preparation: The target protein is placed in the sample cell, and this compound is in the injection syringe.
-
Titration: Small aliquots of this compound are injected into the protein solution.
-
Heat Measurement: The heat released or absorbed during the binding event is measured.
-
Data Analysis: The resulting thermogram is integrated to yield a binding isotherm, which is then fit to a binding model to determine Kd, n, ΔH, and ΔS.
3.3. X-ray Crystallography
To visualize the precise binding site and interactions of this compound with its target protein at an atomic level.
-
Crystallization: The target protein is co-crystallized with this compound, or this compound is soaked into pre-formed crystals of the protein.
-
Data Collection: The crystals are exposed to X-rays, and the diffraction pattern is collected.
-
Structure Determination: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ALLO-2 complex is built and refined.
Elucidating the this compound Signaling Pathway
Understanding the downstream consequences of this compound binding is critical to defining its mechanism of action.
4.1. Functional Assays
The choice of functional assay depends on the nature of the target protein. Examples include:
-
Enzyme Activity Assays: To measure the effect of this compound on the catalytic activity of an enzyme.
-
Cell-Based Reporter Assays: To monitor changes in gene expression or second messenger levels in response to this compound.
-
Electrophysiological Assays: For ion channel targets, to measure changes in ion flow.
4.2. Pathway Mapping
Identifying the signaling cascade initiated by this compound binding.
-
Phospho-proteomics: To identify changes in protein phosphorylation downstream of this compound binding.
-
Gene Expression Profiling (e.g., RNA-Seq): To identify genes whose expression is altered by this compound.
-
Pathway Analysis Tools: To interpret the large datasets generated from proteomics and transcriptomics and identify the affected signaling pathways.
Visualizing this compound Mechanisms and Workflows
5.1. Hypothetical this compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway modulated by this compound, where its binding to an allosteric site on a receptor tyrosine kinase (RTK) potentiates downstream signaling.
Caption: Hypothetical this compound signaling pathway.
5.2. Experimental Workflow for Binding Site Characterization
This diagram outlines a typical workflow for characterizing the binding site of an allosteric modulator like this compound.
Caption: Experimental workflow for this compound binding site characterization.
5.3. Logical Relationship of this compound Binding and Function
This diagram illustrates the logical flow from this compound binding to its ultimate functional consequence.
Caption: Logical flow from this compound binding to cellular response.
Conclusion
The comprehensive characterization of the this compound binding site requires a multi-faceted approach combining quantitative biophysical techniques, high-resolution structural biology, and functional cellular assays. The data generated from these studies will provide a robust understanding of the mechanism of action of this compound, which is essential for its development as a potential therapeutic agent. The experimental and conceptual frameworks provided in this guide offer a clear path forward for the detailed investigation of novel allosteric modulators.
References
An In-depth Technical Guide to the Discovery and Synthesis of ALLO-2, a Potent Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALLO-2 is a potent, small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of several human cancers, making Smo a key therapeutic target. This compound has demonstrated significant inhibitory activity against both wild-type and clinically relevant drug-resistant mutants of Smo. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, intended for professionals in the field of drug discovery and development.
Discovery of this compound
This compound was identified through a high-throughput screening campaign of approximately 50,000 compounds from the Maybridge and ChemDiv chemical libraries. The primary screen aimed to identify small molecules that could inhibit the Hedgehog signaling pathway. This effort, a collaboration between The Scripps Research Institute, Novartis, and Harvard University, also led to the discovery of a related compound, ALLO-1.[1][2]
The screening process utilized a cell-based Gli-luciferase reporter assay to measure the activity of the Hh pathway. Compounds that demonstrated significant inhibition of the reporter signal were selected for further characterization. This compound emerged as a promising candidate due to its potent inhibitory activity.
Experimental Workflow for Discovery:
Caption: High-throughput screening and subsequent characterization workflow leading to the discovery of this compound.
Chemical Synthesis of this compound
While the seminal publication by Tao et al. (2011) describes the discovery and biological activity of this compound, a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature. However, this compound belongs to the N-(pyrimidin-2-yl)benzamide class of compounds. The general synthesis of such derivatives often involves the coupling of a substituted benzoyl chloride with a corresponding aminopyrimidine.
Chemical Structure:
-
IUPAC Name: N-[4-(trifluoromethoxy)phenyl]-N-(pyrimidin-2-yl)benzamide
-
CAS Number: 1357350-60-7
A plausible synthetic route, based on the synthesis of structurally related compounds, is a nucleophilic acyl substitution. This would involve the reaction of 4-(trifluoromethoxy)aniline with pyrimidin-2-amine to form an intermediate, which is then acylated with benzoyl chloride.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly targeting the Smoothened (Smo) receptor, a 7-transmembrane protein that is a key positive regulator of the Hedgehog signaling pathway.
The Hedgehog Signaling Pathway:
In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the receptor Patched (PTCH) inhibits the activity of Smo. This leads to the phosphorylation and proteolytic cleavage of the GLI family of transcription factors (GLI1, GLI2, GLI3) into their repressor forms (GLI-R). These repressors translocate to the nucleus and inhibit the transcription of Hh target genes.
When a Hedgehog ligand binds to PTCH, the inhibition of Smo is relieved. Activated Smo then signals downstream, preventing the cleavage of GLI proteins into their repressor forms. The full-length activator forms of GLI (GLI-A) translocate to the nucleus and induce the transcription of target genes that are involved in cell proliferation, survival, and differentiation.
This compound binds directly to the Smo receptor, preventing its activation even in the presence of an upstream signal. This leads to the continued repression of the Hh pathway and the inhibition of tumor growth in cancers where this pathway is aberrantly activated.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the Smoothened receptor.
Quantitative Biological Data
This compound has demonstrated potent inhibition of the Hedgehog pathway in various in vitro assays. The following table summarizes the available quantitative data.
| Assay | Cell Line | Target | IC50 (nM) | Reference |
| Gli-Luciferase Reporter Assay | TM3-Gli-Luc | Wild-Type Mouse Smo | 6 | [3] |
| Gli-Luciferase Reporter Assay | TM3-Gli-Luc | D477G Mutant Mouse Smo | 83 | [2] |
| BODIPY-Cyclopamine Competition Assay | CHO-K1 (overexpressing mouse Smo) | Wild-Type Mouse Smo | 2.8 | [2] |
Experimental Protocols
Detailed experimental protocols for the key assays used in the characterization of this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Gli-Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
Methodology:
-
Cell Culture: TM3-Gli-Luc cells, which stably express the Gli-responsive luciferase reporter construct, are cultured in an appropriate medium.
-
Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a Smoothened agonist (e.g., SAG) to activate the Hedgehog pathway, in the presence of varying concentrations of this compound.
-
Incubation: The plates are incubated for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.
-
Lysis: The cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysates, and the resulting luminescence is measured using a luminometer. The intensity of the luminescence is proportional to the activity of the Hedgehog pathway.
-
Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the concentration of this compound and fitting the data to a dose-response curve.
BODIPY-Cyclopamine Competition Binding Assay
This assay is used to determine if a compound directly binds to the Smoothened receptor by measuring its ability to compete with a fluorescently labeled Smo antagonist, BODIPY-cyclopamine.
Methodology:
-
Cell Culture: CHO-K1 cells overexpressing the mouse Smoothened receptor are cultured.
-
Treatment: The cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of this compound.
-
Incubation: The incubation is carried out for a specific time to allow for binding to reach equilibrium.
-
Washing: The cells are washed to remove any unbound fluorescent ligand.
-
Fluorescence Measurement: The amount of BODIPY-cyclopamine bound to the cells is quantified by measuring the fluorescence intensity, typically using flow cytometry or a fluorescence plate reader.
-
Data Analysis: A decrease in the fluorescence signal with increasing concentrations of this compound indicates that it is competing with BODIPY-cyclopamine for binding to the Smoothened receptor. The IC50 value for binding is determined from the competition curve.
Conclusion
This compound is a potent and promising small-molecule inhibitor of the Smoothened receptor. Its ability to inhibit both wild-type and drug-resistant mutants of Smo makes it a valuable lead compound for the development of novel anticancer therapeutics targeting the Hedgehog signaling pathway. Further studies, including detailed pharmacokinetic and in vivo efficacy evaluations, are warranted to fully assess its therapeutic potential. The lack of a publicly available detailed synthesis protocol presents a challenge for broader research and development efforts.
References
In vitro characterization of ALLO-2
An in-depth technical guide on the in vitro characterization of a specific molecule designated "ALLO-2" cannot be generated at this time. Initial searches have revealed ambiguity in the term "this compound," with results referring to several distinct entities, including the neurosteroid Allopregnanolone (ALLO), the allogeneic CAR T-cell therapy ALLO-501A, an immunomodulatory agent called AlloStim®, and a computational server named AlloSigMA 2.
The search results did not yield specific, consolidated in vitro characterization data, detailed experimental protocols, or defined signaling pathways for a singular therapeutic candidate or molecule consistently identified as "this compound." The available information is fragmented across these different contexts and does not provide the necessary quantitative data or methodological detail to construct the requested technical guide.
To provide a comprehensive and accurate response, clarification is needed to identify the specific "this compound" of interest. Without a more precise definition of the subject, it is not possible to proceed with the creation of the detailed technical document, including data tables, experimental methodologies, and signaling pathway diagrams as requested.
The Effects of ALLO-2 on Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of ALLO-2, a potent small molecule antagonist of the Smoothened (SMO) receptor, on cellular models. This compound is a significant compound in the study of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation, which is often aberrantly activated in various cancers. A key feature of this compound is its ability to inhibit drug-resistant mutants of SMO, making it a valuable tool for cancer research and therapeutic development.
Core Findings on this compound's Cellular Effects
This compound acts as a direct inhibitor of the SMO receptor, a central component of the Hh signaling cascade. Its mechanism of action involves binding to SMO and preventing its activation, which in turn leads to the suppression of downstream signaling and the inhibition of Hh target gene expression. This inhibitory activity has been demonstrated in various in vitro cellular models, including those expressing wild-type SMO and clinically relevant drug-resistant mutants.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in several key cellular assays. The following tables summarize the available quantitative data, providing a clear comparison of its effects across different cellular contexts.
| Assay Type | Cell Line | SMO Genotype | Agonist | IC50 (nM) | Reference |
| Gli-Luciferase Reporter | TM3-Gli-Luc | Wild-type | Hh-Ag1.5 | 6 | (Tao et al., 2011) |
| Gli-Luciferase Reporter | TM3-Gli-Luc | D477G Mutant | Hh-Ag1.5 | 440 | (Tao et al., 2011) |
| BODIPY-Cyclopamine Binding | CHO-K1 | Wild-type (mouse) | - | 2.8 | (Synthetic Small Molecule Inhibitors of Hh Signaling As Anti-Cancer Chemotherapeutics, 2016) |
Table 1: Inhibitory Activity of this compound in Cellular Assays
| Cell Type | Effect | Downstream Readout | Reference |
| Granule Neuron Precursors (GNPs) | Inhibition of proliferation | - | (Small Molecule Antagonists in Distinct Binding Modes Inhibit Drug-Resistant Mutant of Smoothened, 2025) |
| Ptch1+/-; p53-/- Medulloblastoma Cells | Inhibition of proliferation | - | (Small Molecule Antagonists in Distinct Binding Modes Inhibit Drug-Resistant Mutant of Smoothened, 2025) |
Table 2: Phenotypic Effects of this compound on Cancer-Relevant Cells
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the cellular effects of this compound are provided below. These protocols are based on standard methodologies employed in the field for studying Hedgehog pathway inhibitors.
Gli-Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
1. Cell Culture and Seeding:
- TM3-Gli-Luc cells, which are NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization, are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Cells are seeded into 96-well plates at a density that allows them to reach confluence at the time of the assay.
2. Compound Treatment and Pathway Activation:
- Once confluent, the growth medium is replaced with a low-serum medium.
- Cells are treated with a serial dilution of this compound or vehicle control.
- The Hedgehog pathway is activated by adding a Smoothened agonist, such as Hh-Ag1.5, to the culture medium.
3. Luciferase Activity Measurement:
- After a 24-48 hour incubation period, the cells are lysed.
- The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
4. Data Analysis:
- The normalized luciferase values are plotted against the concentration of this compound to generate a dose-response curve, from which the IC50 value is calculated.
BODIPY-Cyclopamine Competition Binding Assay
This assay is used to determine if a compound directly binds to the Smoothened receptor by measuring its ability to compete with a fluorescently labeled SMO ligand, BODIPY-cyclopamine.
1. Cell Preparation:
- CHO-K1 cells overexpressing mouse Smoothened are used.
- Cells are harvested and membranes are prepared through standard cell lysis and centrifugation procedures.
2. Binding Reaction:
- Cell membranes are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of this compound in a suitable binding buffer.
- The reaction is allowed to reach equilibrium.
3. Measurement of Binding:
- The amount of BODIPY-cyclopamine bound to the membranes is quantified using a fluorescence plate reader.
4. Data Analysis:
- The fluorescence signal is plotted against the concentration of this compound. The concentration of this compound that displaces 50% of the bound BODIPY-cyclopamine is determined as the IC50 value, indicating the binding affinity of this compound to SMO.
Quantitative PCR (qPCR) for Hh Target Gene Expression
This method is used to measure the effect of this compound on the transcription of endogenous Hedgehog pathway target genes, such as Gli1 and Ptch1.
1. Cell Culture and Treatment:
- A Hedgehog-responsive cell line (e.g., NIH-3T3) is seeded and grown to a suitable confluency.
- Cells are treated with this compound or vehicle, followed by stimulation with a Hedgehog pathway activator (e.g., Shh-conditioned medium).
2. RNA Extraction and cDNA Synthesis:
- After the treatment period, total RNA is extracted from the cells using a standard RNA isolation kit.
- The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).
3. qPCR Reaction:
- The qPCR is performed using the synthesized cDNA, gene-specific primers for Gli1, Ptch1, and a housekeeping gene (for normalization), and a suitable qPCR master mix.
4. Data Analysis:
- The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing the expression to the housekeeping gene and comparing the treatment groups to the vehicle control.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action of this compound and the experimental procedures used in its characterization, the following diagrams are provided.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the Gli-Luciferase reporter assay.
Caption: Logical flow of this compound's mechanism of action in cellular models.
Methodological & Application
Application Note & Protocol: ALLO-2 Co-Culture System for the Study of Allogeneic Type 2 Dendritic Cell Activation
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the mechanisms of allorecognition and immune cell activation.
Introduction: The study of how the innate immune system recognizes and responds to allogeneic cells is crucial for understanding transplant rejection and developing tolerance-inducing therapies. Recent findings have highlighted the role of specific subsets of dendritic cells in this process. This document provides a detailed experimental protocol, termed the "ALLO-2" system, for the in-vitro co-culture of murine bone marrow-derived dendritic cells (BMDCs) with allogeneic splenocytes. This system is designed to specifically analyze the activation of type 2 conventional dendritic cells (cDC2s), a key event in the initiation of the alloresponse. The protocol details the generation of Flt3 ligand-driven BMDCs, the preparation of allogeneic stimulator cells, the co-culture conditions, and the subsequent analysis of cDC2 activation markers such as CD40 and IL-12 by flow cytometry.
Experimental Protocols
Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of dendritic cells from murine bone marrow using FMS-like tyrosine kinase 3 ligand (Flt3L), which yields various DC subsets, including cDC1s, cDC2s, and plasmacytoid dendritic cells (pDCs).[1][2]
-
Bone Marrow Isolation:
-
Euthanize a C57BL/6J (B6) mouse via CO2 asphyxiation.
-
Sterilize the mouse with 70% ethanol.
-
Harvest femurs and tibias under sterile conditions and remove all muscle tissue.
-
Cut the ends of the bones and flush the marrow into a sterile tube using a syringe with ice-cold DC medium, or use a centrifugation-based method for accelerated isolation.[1]
-
Create a single-cell suspension by gently pipetting.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension at 400 x g for 7 minutes at 4°C.[1]
-
Discard the supernatant and resuspend the pellet in 1 mL of RBC lysis buffer per mouse.
-
Incubate for 30-40 seconds, then immediately add 9 mL of ice-cold DC medium to stop the lysis.[1]
-
Pass the suspension through a 70 µm cell strainer to remove debris.[1]
-
-
Cell Culture:
-
Centrifuge the cells at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in complete DC medium and perform a cell count.
-
Culture the bone marrow cells at a density of 1.5 x 10^6 cells/mL in complete DC medium supplemented with 200 ng/mL recombinant Flt3L.[1]
-
Incubate the cells for 7-9 days at 37°C and 5% CO2.
-
On day 4 or 5 of the culture, perform a half-media change by carefully removing half the volume of old media and replacing it with fresh, pre-warmed complete DC medium containing Flt3L.
-
Protocol 2: Preparation of Allogeneic Splenocytes
This protocol details the isolation of splenocytes from a donor mouse that is allogeneic to the BMDC source (e.g., BALB/cJ mouse).
-
Spleen Isolation:
-
Euthanize a BALB/cJ mouse and harvest the spleen under sterile conditions.
-
Place the spleen in a sterile petri dish containing RPMI-1640 medium.
-
Gently mash the spleen between the frosted ends of two sterile glass slides or using a syringe plunger to create a single-cell suspension.
-
-
Cell Processing:
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Perform red blood cell lysis as described in Protocol 1, Step 2.
-
Wash the cells with RPMI-1640, centrifuge at 400 x g for 5 minutes, and resuspend in complete DC medium.
-
Perform a cell count to determine the concentration of viable cells.
-
Protocol 3: this compound Co-culture and Activation
This protocol describes the co-culture of the generated BMDCs (Protocol 1) with the prepared allogeneic splenocytes (Protocol 2).
-
Harvesting BMDCs:
-
On day 7-9 of culture, harvest the non-adherent and loosely adherent BMDCs by gentle pipetting.
-
Count the viable cells.
-
-
Setting up the Co-culture:
-
Plate the harvested BMDCs in a suitable tissue culture plate (e.g., 24-well plate).
-
Add the allogeneic (BALB/cJ) or isogenic (B6, as a control) splenic cells to the BMDC cultures at a 1:1 ratio.[3]
-
Incubate the co-cultures for 48 hours at 37°C and 5% CO2.
-
Protocol 4: Flow Cytometry Analysis of cDC2 Activation
This protocol is for analyzing the expression of activation markers on the cDC2 cell population following co-culture.
-
Cell Staining:
-
Harvest cells from the co-culture plates.
-
Stain for viability using a live/dead stain (e.g., Zombie Aqua) to exclude dead cells from the analysis.
-
Block Fc receptors using an Fc Block reagent to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies. A typical panel would include antibodies against CD11c, MHC Class II, CD172a (for cDC2 identification), CCR2, CD40, and IL-12.[4][5]
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells.
-
Identify cDC2s (e.g., CD11c+, MHC II+, CD172a+).
-
Within the cDC2 population, further identify the CCR2+ subset.
-
Analyze the expression levels (e.g., Mean Fluorescence Intensity - MFI) of the activation markers CD40 and IL-12 on the CCR2+ cDC2 population. Compare the expression between the allogeneic co-culture, isogenic co-culture, and media-only control.
-
Data Presentation
Table 1: Reagents and Concentrations for BMDC Culture
| Component | Stock Concentration | Working Concentration |
|---|---|---|
| RPMI 1640 Medium | - | - |
| Fetal Bovine Serum (FBS) | - | 10% |
| Penicillin-Streptomycin | 100x | 1x |
| L-Glutamine | 100x | 1x |
| β-Mercaptoethanol | 1000x | 55 µM |
| Recombinant Flt3-Ligand | 100 µg/mL | 200 ng/mL |
Table 2: Experimental Parameters for this compound Co-culture
| Parameter | Value |
|---|---|
| Cell Type 1 | B6 Mouse Bone Marrow-Derived DCs |
| Cell Type 2 (Allogeneic) | BALB/cJ Mouse Splenocytes |
| Cell Type 2 (Isogenic Control) | B6 Mouse Splenocytes |
| DC:Splenocyte Ratio | 1:1 |
| Co-culture Duration | 48 hours |
| Incubation Temperature | 37°C |
| CO2 Concentration | 5% |
Table 3: Representative Flow Cytometry Results for CCR2+ cDC2 Activation
| Condition | CD40 MFI (Arbitrary Units) | IL-12 MFI (Arbitrary Units) |
|---|---|---|
| Media Control | 1500 | 800 |
| Isogenic Co-culture | 1800 | 950 |
| Allogeneic Co-culture | 4500 | 2500 |
Visualizations
Caption: Experimental workflow for the this compound co-culture system.
Caption: CCR2 signaling pathway in cDC2 activation.
Caption: Opposing roles of PIR-A and PIR-B in allorecognition.
References
- 1. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 5. ashpublications.org [ashpublications.org]
Application Notes and Protocols for the Use of Allosteric Modulators in Enzymatic Assays
A Note on Terminology: The term "ALLO-2" does not correspond to a standardized or widely recognized reagent in the field of enzymology. The "ALLO" prefix, however, strongly suggests a connection to allostery. Allosteric modulators are critical tools for researchers, scientists, and drug development professionals. These molecules bind to an enzyme at a site distinct from the active site, known as an allosteric site, to regulate its activity. This document provides detailed application notes and protocols for the general use of allosteric modulators in enzymatic assays.
Introduction to Allosteric Modulation in Enzymatic Assays
Allosteric regulation is a fundamental mechanism for controlling biological pathways. Unlike orthosteric inhibitors that compete with the substrate for binding at the active site, allosteric modulators offer a more nuanced approach to enzyme regulation. They can be either activators (enhancing enzyme activity) or inhibitors (reducing enzyme activity), often with greater specificity and fewer off-target effects. The study of these modulators is crucial for understanding enzyme function and for the development of novel therapeutics.
Key Advantages of Allosteric Modulators:
-
Higher Specificity: Allosteric sites are often less conserved than active sites among enzyme family members, allowing for the development of highly specific drugs.
-
Saturability: The effect of an allosteric modulator is saturable, meaning that once the allosteric sites are occupied, increasing the modulator concentration has no further effect, which can be a desirable safety feature.
-
Modulation of Activity: Allosteric modulators can fine-tune enzyme activity rather than simply turning it on or off.
Principles of Enzymatic Assays for Allosteric Modulators
Enzymatic assays are laboratory procedures used to measure the rate of an enzyme-catalyzed reaction. When studying allosteric modulators, these assays are designed to detect changes in enzyme activity in the presence of the modulating compound. The choice of assay depends on the enzyme, the substrate, and the available equipment. Common assay types include:
-
Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as a substrate is converted to a product.
-
Fluorometric Assays: These assays measure the change in fluorescence as a substrate is converted to a product. They are often more sensitive than spectrophotometric assays.
-
Luminometric Assays: These assays measure the light produced by a chemical reaction, such as the luciferase-luciferin system, which can be coupled to the enzymatic reaction of interest.
-
Radiometric Assays: These assays use radioactively labeled substrates and measure the incorporation of the label into the product. They are highly sensitive but require specialized handling and equipment.
Experimental Protocols
The following are generalized protocols for performing enzymatic assays to characterize allosteric modulators. These should be adapted based on the specific enzyme and compounds being studied.
Protocol 1: Determination of IC50/EC50 for an Allosteric Modulator
This protocol is designed to determine the concentration of an allosteric modulator required to inhibit (IC50) or activate (EC50) the enzyme by 50%.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Allosteric modulator stock solution (e.g., in DMSO)
-
Assay buffer (optimized for pH, ionic strength, and any necessary cofactors)
-
96-well microplate (clear for colorimetric assays, black for fluorescence/luminescence)
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a series of dilutions of the allosteric modulator in assay buffer. It is common to perform a 10-point, 3-fold serial dilution.
-
Prepare a working solution of the enzyme in assay buffer at a concentration that gives a robust signal within the linear range of the assay.
-
Prepare a working solution of the substrate in assay buffer. The optimal substrate concentration is typically at or below its Michaelis constant (Km) to ensure sensitivity to inhibitors.
-
-
Assay Setup:
-
Add a small volume (e.g., 2 µL) of each dilution of the allosteric modulator to the wells of the 96-well plate. Include wells with vehicle (e.g., DMSO) only for the 0% and 100% activity controls.
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the modulator to bind.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Data Collection:
-
Immediately begin reading the plate in the microplate reader at the appropriate wavelength (absorbance or fluorescence) in kinetic mode for a set period (e.g., 10-60 minutes). Alternatively, for an endpoint assay, stop the reaction after a specific time and then read the plate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
-
Normalize the data to the control wells (100% activity with vehicle, 0% activity with a known potent inhibitor or no enzyme).
-
Plot the normalized enzyme activity against the logarithm of the modulator concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
-
Protocol 2: Mechanism of Action Studies
This protocol helps to determine if the modulator is acting allosterically. A key characteristic of a non-competitive (allosteric) inhibitor is that it decreases the maximum reaction rate (Vmax) without affecting the substrate's binding affinity (Km).
Materials:
-
Same as Protocol 3.1
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a fixed, high concentration of the allosteric inhibitor (e.g., 5-10 times its IC50).
-
Prepare a series of dilutions of the substrate in assay buffer.
-
-
Assay Setup:
-
Set up two sets of reactions in a 96-well plate.
-
Set 1 (No Inhibitor): Add the vehicle (e.g., DMSO) to a series of wells.
-
Set 2 (With Inhibitor): Add the fixed concentration of the allosteric inhibitor to another series of wells.
-
Add the enzyme solution to all wells.
-
Incubate as in Protocol 3.1.
-
-
Initiate and Monitor the Reaction:
-
Add the different concentrations of the substrate to the corresponding wells to start the reaction.
-
Monitor the reaction kinetics as in Protocol 3.1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each substrate concentration in the presence and absence of the inhibitor.
-
Plot the velocity versus substrate concentration for both datasets.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values for each condition.
-
A significant decrease in Vmax with little to no change in Km is indicative of non-competitive (allosteric) inhibition.
-
Data Presentation
Quantitative data from enzymatic assays should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: IC50/EC50 Values for Allosteric Modulators
| Compound ID | Modulator Type | IC50 / EC50 (µM) | Hill Slope |
| ALLO-A | Inhibitor | 1.2 ± 0.1 | 1.1 |
| ALLO-B | Inhibitor | 5.8 ± 0.5 | 0.9 |
| ALLO-C | Activator | 0.5 ± 0.08 | 1.5 |
| ALLO-D | Activator | 10.2 ± 1.1 | 1.0 |
Table 2: Kinetic Parameters in the Presence of an Allosteric Inhibitor
| Condition | Vmax (relative units) | Km (µM) |
| No Inhibitor | 100 ± 5 | 15 ± 2 |
| With ALLO-A (10 µM) | 45 ± 3 | 17 ± 3 |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams are provided in the DOT language for use with Graphviz.
Caption: Allosteric inhibition mechanism.
Caption: Experimental workflow for IC50/EC50 determination.
Caption: Inhibition of a signaling pathway by an allosteric modulator.
Application Notes and Protocols for High-Throughput Screening of ALLO-2, a Potent Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often through mutations in the G protein-coupled receptor (GPCR) Smoothened (SMO), is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma. Consequently, SMO has emerged as a key therapeutic target for anti-cancer drug discovery.
ALLO-2 is a potent small molecule antagonist of the Smoothened receptor. It effectively inhibits both wild-type SMO and the clinically relevant D473H drug-resistant mutant.[1] This characteristic makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel Hedgehog pathway inhibitors that can overcome acquired resistance to first-generation SMO antagonists.
These application notes provide a detailed protocol for utilizing this compound in a cell-based high-throughput screening assay to identify and characterize new SMO inhibitors.
Principle of the Assay
The primary assay for evaluating this compound and screening for other Smoothened antagonists is a cell-based reporter gene assay. This assay utilizes the TM3-Gli-Luc cell line, which is engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. The Gli family of transcription factors are the downstream effectors of the Hedgehog pathway.
In the absence of Hh signaling, the Patched (PTCH1) receptor inhibits SMO, and Gli proteins are targeted for degradation.[2] When the pathway is activated by an agonist (e.g., Sonic Hedgehog ligand or a small molecule agonist like SAG), the inhibition on SMO is relieved. Activated SMO then triggers a signaling cascade that leads to the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes, including the luciferase reporter in this assay system. The resulting luminescence is directly proportional to the level of Hh pathway activation.
This compound, as a SMO antagonist, will inhibit this agonist-induced luciferase expression in a dose-dependent manner. This principle can be extended to a high-throughput format to screen large compound libraries for novel inhibitors of the Hedgehog pathway.
Data Presentation
Table 1: In Vitro Activity of this compound and Comparative Smoothened Antagonists
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Wild-Type Smo | Gli-Luciferase Reporter | TM3-Gli-Luc | 6 | [1] |
| This compound | D473H Mutant Smo | Gli-Luciferase Reporter | TM3-Gli-Luc | Not specified, but potent | [1] |
| GDC-0449 (Vismodegib) | Wild-Type SMO | Gli1-luc Reporter | 293T | 76 | [3] |
| GDC-0449 (Vismodegib) | D473H Mutant SMO | Gli1-luc Reporter | 293T | >60,000 | [3] |
| HH-13 | D473H Mutant SMO | Gli1-luc Reporter | 293T | 86 | [3] |
| HH-20 | D473H Mutant SMO | Gli1-luc Reporter | 293T | 174 | [3] |
Table 2: HTS Assay Performance Metrics (Representative Data)
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay quality, suitable for HTS.[4][5][6][7] |
| Signal-to-Background (S/B) Ratio | >10 | Robust assay window.[8] |
| DMSO Tolerance | ≤ 1% | Acceptable solvent concentration. |
| Assay Volume | 20 µL | Miniaturized for 384-well format. |
Signaling Pathway and Experimental Workflow
Hedgehog Signaling Pathway Inhibition by this compound
Caption: Mechanism of this compound action in the Hedgehog signaling pathway.
High-Throughput Screening Workflow for SMO Antagonists
Caption: A typical workflow for a high-throughput screen to identify SMO antagonists.
Experimental Protocols
Materials and Reagents
-
Cell Line: TM3-Gli-Luc cells (or a similar Gli-luciferase reporter cell line like NIH3T3 Shh-Light II cells).[3]
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Geneticin), if applicable.
-
Assay Medium: Low-serum medium (e.g., DMEM with 0.5% FBS).
-
SMO Agonist: Smoothened Agonist (SAG) or Hh-Ag1.5.
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Control Inhibitor: this compound or another known SMO antagonist (e.g., Vismodegib).
-
Reagents for Luciferase Assay: A commercial luciferase assay kit (e.g., Promega ONE-Glo™ or similar).
-
Labware: 384-well white, solid-bottom assay plates, sterile reagent reservoirs, multichannel pipettes or automated liquid handlers.
High-Throughput Screening Protocol (384-Well Format)
This protocol is designed for a final assay volume of 20 µL. Adjust volumes as necessary based on available instrumentation and reagents.
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds from the library source plates to the 384-well assay plates. This results in a final compound concentration of 10 µM, assuming a 20 µL final volume and a 10 mM stock concentration.
-
Plate Layout:
-
Columns 1-2: Negative control (100 nL of 100% DMSO). This represents 100% pathway activation.
-
Columns 3-4: Positive control (100 nL of a high concentration of this compound, e.g., 10 µM final concentration). This represents baseline (inhibited) signal.
-
Columns 5-48: Test compounds.
-
-
-
Cell Seeding:
-
Culture TM3-Gli-Luc cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in assay medium at a density of 2.5 x 10^5 cells/mL.
-
Using a multichannel pipette or automated dispenser, add 10 µL of the cell suspension (2,500 cells) to each well of the assay plates containing the pre-spotted compounds.
-
Incubate the plates for 1 hour at 37°C, 5% CO2.
-
-
Agonist Addition:
-
Prepare a 2X working solution of SAG in assay medium. The final concentration should be at the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust assay window for inhibitor identification. This concentration must be predetermined during assay development (typically in the range of 100-200 nM).
-
Add 10 µL of the 2X SAG solution to all wells, including control and compound wells.
-
The final DMSO concentration in the assay should be ≤ 0.5%.
-
-
Incubation:
-
Seal the plates and incubate for 24-48 hours at 37°C, 5% CO2. The optimal incubation time should be determined during assay development to achieve the best signal-to-background ratio.
-
-
Luciferase Assay and Signal Detection:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase detection reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader (e.g., EnVision, PHERAstar).
-
Data Analysis
-
Quality Control:
-
Hit Identification:
-
Normalize the data for each plate. The signal in the negative control wells (DMSO) is set to 100% activity, and the signal in the positive control wells (this compound) is set to 0% activity.
-
Calculate the percent inhibition for each test compound.
-
A "hit" is typically defined as a compound that causes a percent inhibition greater than a predetermined threshold (e.g., >50% or 3 standard deviations from the mean of the sample wells).
-
-
Hit Confirmation and Follow-up:
-
Confirmed hits should be re-tested in a dose-response format to determine their IC50 values.
-
Further studies, such as assessing activity against drug-resistant SMO mutants and evaluating structure-activity relationships (SAR) of analogs, are recommended for promising lead compounds.[10]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-Factor (<0.5) | High variability in control wells. | Check cell plating uniformity, reagent dispensing accuracy, and ensure complete mixing. |
| Low signal-to-background ratio. | Optimize cell density, agonist concentration (ensure it's at EC80), and incubation time. | |
| Edge Effects on Plates | Uneven temperature or humidity during incubation. | Use humidified incubators, discard data from outer wells, and ensure proper plate sealing. |
| Evaporation. | Use plate seals and ensure a humidified environment. | |
| High Number of False Positives | Compound autofluorescence or luciferase activation. | Implement counter-screens to identify compounds that interfere with the assay technology.[11] |
| Cytotoxicity of compounds. | Perform a cell viability counter-screen. |
References
- 1. This compound | Hedgehog/Smoothened 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assay.dev [assay.dev]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. Structure-activity relationship studies of allosteric inhibitors of EYA2 tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Western Blot Analysis of ALLO-2 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALLO-2 is a potent and specific allosteric modulator targeting the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a crucial signaling cascade involved in embryonic development, tissue homeostasis, and cell proliferation.[2][3] Dysregulation of this pathway is implicated in the pathogenesis of various cancers. This compound, by binding to an allosteric site on the Smoothened receptor, inhibits its function and subsequently disrupts the downstream signaling cascade that leads to the activation of Gli transcription factors.[2][3] This application note provides a detailed protocol for performing Western blot analysis to quantify the effects of this compound on key proteins within the Hedgehog signaling pathway in cultured cells.
Data Presentation
The following table summarizes representative quantitative data on the effect of Smoothened inhibitors on the expression of the downstream effector protein, Gli1. This data is derived from studies using the known Smoothened inhibitors Vismodegib and Cyclopamine and serves as an expected outcome for this compound treatment.
Table 1: Effect of Smoothened Inhibitors on Gli1 Protein Expression
| Treatment | Cell Line | Concentration (µM) | Duration (hours) | Gli1 Protein Expression (Fold Change vs. Control) | Reference |
| Vismodegib | Caco-2 | 10 | 24 | ~0.6 | [1] |
| Vismodegib | Caco-2 | 10 | 48 | ~0.3 | [1] |
| Vismodegib | Ht-29 | 10 | 24 | ~0.7 | [1] |
| Vismodegib | Ht-29 | 10 | 48 | ~0.4 | [1] |
| Cyclopamine | U87-MG | 5 | 24 | ~0.8 | [4] |
| Cyclopamine | U87-MG | 10 | 24 | ~0.5 | [4] |
| Cyclopamine | EH cells | 20 | 12 | ~0.7 | [5] |
| Cyclopamine | EH cells | 20 | 24 | ~0.4 | [5] |
| Cyclopamine | EH cells | 20 | 48 | ~0.2 | [5] |
Note: The data presented is a representative summary from published studies on Smoothened inhibitors and is intended to provide an expected trend for this compound. Actual results with this compound may vary depending on the cell line and experimental conditions.
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. In the absence of a ligand, Ptch inhibits the activity of the 7-transmembrane protein Smoothened (Smo). Upon ligand binding, this inhibition is relieved, allowing Smo to activate a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. This compound, as a Smoothened inhibitor, blocks this pathway at the level of Smo, preventing the activation of Gli and the transcription of target genes.[2][3][6]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopamine-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Profile of vismodegib and its potential in the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ALLO-2 in Immunoprecipitation Assays
A comprehensive search has revealed no specific protein or molecule designated "ALLO-2" within the context of immunoprecipitation assays or broader biomedical research.
Therefore, the creation of detailed Application Notes and Protocols for "this compound in immunoprecipitation assays" is not possible at this time. The following sections, which would typically form the core of such a document, cannot be populated with specific, factual information.
Introduction to this compound
This section would typically provide a detailed background on this compound, including its protein family, function, and established roles in cellular processes and signaling pathways. Without any information on a molecule named this compound, this section remains unwritten.
Signaling Pathways Involving this compound
A critical component of understanding a protein's function is mapping its interactions within cellular signaling cascades. This section would have included diagrams and explanations of the pathways in which this compound participates. As no such pathways are documented, this section cannot be created.
Application: Immunoprecipitation of this compound
Immunoprecipitation (IP) is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[1] This application note would have detailed the specific use of this technique for this compound.
Principle of the Assay
The fundamental principle of immunoprecipitation involves the formation of an antibody-antigen complex, which is then captured on a solid-phase support, typically agarose or magnetic beads coated with Protein A or Protein G. Unbound proteins are washed away, and the target protein is then eluted from the beads.[2]
Quantitative Data Summary
A key aspect of scientific documentation is the clear presentation of quantitative data. This section would have summarized data from experiments using this compound in immunoprecipitation, such as expected protein yield, and optimal antibody concentrations. In the absence of any experimental data for this compound, this table remains a template.
| Parameter | Value | Units | Notes |
| Cell Lysate Protein Concentration | Data not available | mg/mL | |
| Anti-ALLO-2 Antibody Concentration | Data not available | µg/mL | |
| Protein A/G Bead Volume | Data not available | µL | |
| Expected Yield of this compound | Data not available | µg | |
| Co-immunoprecipitated Protein(s) | Data not available |
Experimental Protocols
Detailed, step-by-step protocols are essential for reproducibility in research. The following represents a generalized immunoprecipitation protocol that would have been adapted specifically for this compound.
Materials and Reagents
-
Lysis Buffer: (e.g., RIPA buffer, NP-40 buffer) with freshly added protease and phosphatase inhibitors. The choice of buffer depends on the experimental goal, with non-ionic detergents like NP-40 being preferable for studying protein-protein interactions.[3]
-
Wash Buffer: (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer: (e.g., Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer)[4]
-
Anti-ALLO-2 Antibody: Specificity and validation for IP would be critical.
-
Isotype Control Antibody: A non-specific antibody of the same isotype as the primary antibody to control for non-specific binding.[5][6]
-
Cell or Tissue Lysate containing the target protein.
Experimental Workflow: Immunoprecipitation
The general workflow for an immunoprecipitation experiment is outlined below. This would have been optimized with specific incubation times, temperatures, and centrifugation speeds for this compound.
Detailed Protocol Steps
-
Cell Lysis: Harvest and lyse cells in an appropriate lysis buffer containing protease inhibitors to prevent protein degradation.[2][5]
-
Pre-Clearing (Optional but Recommended): Incubate the cell lysate with Protein A/G beads to reduce non-specific binding of proteins to the beads.[5]
-
Immunoprecipitation: Add the primary antibody specific for the target protein (and an isotype control in a separate tube) to the pre-cleared lysate and incubate to form the immune complex.[7][5]
-
Capture of Immune Complex: Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.[2]
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.[7]
-
Elution: Elute the target protein from the beads using an appropriate elution buffer.[2]
-
Analysis: Analyze the eluted proteins by downstream applications such as Western blotting or mass spectrometry to confirm the presence of the target protein and identify interacting partners (in the case of co-immunoprecipitation).[1]
Application: Co-Immunoprecipitation to Identify this compound Interacting Partners
Co-immunoprecipitation (Co-IP) is a variation of IP used to identify protein-protein interactions.[8][9] An antibody targeting a known protein (the "bait") is used to pull down the entire protein complex, allowing for the identification of unknown interacting partners (the "prey").[10]
Co-IP Experimental Logic
This section would have provided a diagram illustrating the principle of using an anti-ALLO-2 antibody to co-immunoprecipitate its binding partners.
References
- 1. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 2. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. youtube.com [youtube.com]
- 4. ulab360.com [ulab360.com]
- 5. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 6. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Mass Spectrometry-Based Target Analysis of ALLO-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALLO-2 is a potent antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development of various cancers, making Smo an attractive therapeutic target.[2][3] Understanding the direct targets and off-targets of small molecules like this compound is crucial for elucidating its mechanism of action and potential side effects. Mass spectrometry-based proteomics offers a powerful suite of tools for the unbiased identification and quantification of drug-protein interactions in a cellular context.[4][5]
This document provides detailed application notes and experimental protocols for the analysis of this compound targets using two complementary mass spectrometry approaches: Thermal Proteome Profiling (TPP) and Affinity Purification-Mass Spectrometry (AP-MS).
I. Target Engagement and Off-Target Identification using Thermal Proteome Profiling (TPP)
TPP is a method used to assess drug-protein interactions in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[4][6][7] Binding of a small molecule like this compound can stabilize its target protein, leading to a higher melting temperature.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a TPP experiment designed to identify the targets of this compound in a human medulloblastoma cell line.
| Protein | Gene | Cellular Localization | ΔTm with this compound (°C) | p-value | Annotation |
| Smoothened | SMO | Plasma Membrane, Cilium | +4.2 | < 0.001 | Primary Target |
| Patched-1 | PTCH1 | Plasma Membrane, Cilium | -1.5 | 0.045 | Pathway-related (indirect) |
| SUFU | SUFU | Cytoplasm | -1.1 | 0.05 | Pathway-related (indirect) |
| KIF7 | KIF7 | Cytoplasm, Cilium | -0.8 | 0.12 | Pathway-related (indirect) |
| ABC Transporter | ABCG2 | Plasma Membrane | +2.1 | 0.01 | Potential Off-Target |
| Kinase X | - | Cytoplasm | +1.8 | 0.03 | Potential Off-Target |
Note: This is a representative dataset to illustrate the expected outcome of a TPP experiment. Actual results may vary.
Experimental Protocol: Thermal Proteome Profiling (TPP)
This protocol outlines the key steps for a TPP experiment to identify this compound targets.
1. Cell Culture and Treatment:
- Culture human medulloblastoma cells (e.g., Daoy cell line) to ~80% confluency.
- Treat cells with either vehicle (DMSO) or a final concentration of 1 µM this compound for 1 hour.
2. Thermal Treatment:
- Harvest cells and resuspend in PBS.
- Aliquot cell suspensions into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.
- Cool the samples on ice for 3 minutes.
3. Protein Extraction:
- Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
- Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
- Collect the supernatant containing the soluble protein fraction.
4. Sample Preparation for Mass Spectrometry:
- Perform a protein concentration assay (e.g., BCA assay).
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
- Digest proteins into peptides using trypsin overnight at 37°C.
- Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantification.[8]
- Combine the labeled peptide samples.
5. LC-MS/MS Analysis:
- Analyze the pooled peptide sample using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
- Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
6. Data Analysis:
- Identify and quantify peptides and proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
- Normalize the protein abundance data.
- For each protein, plot the relative abundance as a function of temperature to generate melting curves.
- Fit the data to a sigmoidal curve to determine the melting temperature (Tm).
- Calculate the change in melting temperature (ΔTm) between the this compound treated and vehicle-treated samples.
- Perform statistical analysis to identify proteins with significant thermal shifts.
TPP Experimental Workflow
References
- 1. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Flow Cytometry Analysis with ALLO-2
Introduction
The term "ALLO-2" does not correspond to a standardized reagent or protocol in existing scientific literature. However, the query likely refers to one of two areas within flow cytometry: the use of a novel fluorescent tandem dye, potentially a variant of the ALLO-7 dye, or the analysis of alloantigen-driven immune responses, particularly involving Type 2 Conventional Dendritic Cells (cDC2s). This document provides detailed application notes and protocols covering both interpretations to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: Flow Cytometry with Novel Tandem Dyes (Based on ALLO-7)
This section details the application of a hypothetical novel tandem dye, "this compound," drawing principles from the characterization of ALLO-7, a tandem dye created by combining allophycocyanine (APC) and cyanine dye Cy7.[1] Tandem dyes are crucial for multicolor flow cytometry, enabling the detection of more parameters simultaneously by shifting the emission wavelength of a donor fluorophore.
Characteristics of this compound (Hypothetical)
Based on the properties of similar tandem dyes, this compound would be an APC-based tandem dye.
| Property | Description |
| Donor Fluorophore | Allophycocyanine (APC) |
| Acceptor Fluorophore | A long-wavelength cyanine dye |
| Excitation Maximum | ~650 nm (Excitable by a 633 nm or 647 nm laser)[1] |
| Emission Maximum | >780 nm[1] |
| Application | Multicolor immunofluorescence, detection of cell surface antigens[1] |
Experimental Protocol: Multicolor Immunofluorescence Staining
This protocol describes the use of an this compound conjugate (e.g., Streptavidin-ALLO-2) for the detection of cell surface antigens on human peripheral blood leukocytes (PBLs).[1]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Phosphate-Buffered Saline (PBS)
-
Staining Buffer (PBS with 2% heat-inactivated FBS)
-
Primary antibodies (e.g., biotinylated anti-CD8)
-
Fluorochrome-conjugated antibodies for other markers (e.g., CD3-FITC, CD14-PE, CD4-APC)
-
Streptavidin-ALLO-2 (SA-ALLO-2)
-
Fixation/Permeabilization Kit (if intracellular staining is required)
-
Flow Cytometer (e.g., BD FACSCanto II, BD LSRFortessa X-20) with a 633/647 nm laser.[1][2][3]
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Wash the cells twice with cold PBS and resuspend in staining buffer at a concentration of 1 x 10^7 cells/mL.
-
Primary Antibody Staining: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes. Add the biotinylated primary antibody (e.g., anti-CD8) at the manufacturer's recommended concentration.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.[3]
-
Washing: Wash the cells twice with 1 mL of staining buffer to remove unbound primary antibody. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Secondary Staining (with this compound): Resuspend the cell pellet in 100 µL of staining buffer. Add the SA-ALLO-2 conjugate and other fluorochrome-conjugated antibodies at their optimal concentrations.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with 1 mL of staining buffer.
-
Resuspension: Resuspend the final cell pellet in 500 µL of staining buffer for immediate analysis or in a suitable fixation buffer for later acquisition.
-
Data Acquisition: Acquire data on a flow cytometer equipped with a red laser (633 nm or 647 nm). Collect this compound fluorescence in a channel with a long-pass filter, such as a 780/60 nm bandpass filter.[1]
Data Presentation: Expected Results
The following table summarizes hypothetical data from a multicolor flow cytometry experiment using an this compound conjugate.
| Marker | Cell Population | Percentage of Positive Cells (Single-Color Control) | Percentage of Positive Cells (Multicolor Sample) |
| CD3-FITC | T-Lymphocytes | 65% | 64.5% |
| CD14-PE | Monocytes | 15% | 15.2% |
| CD4-APC | Helper T-Cells | 40% | 39.8% |
| CD8-Biotin + SA-ALLO-2 | Cytotoxic T-Cells | 25% | 24.7% |
Workflow Diagram
Caption: Workflow for immunofluorescent staining with an this compound conjugate.
Part 2: Flow Cytometry Analysis of Alloantigen-Presenting Cells
This section focuses on the use of flow cytometry to analyze the response of immune cells, specifically Type 2 Conventional Dendritic Cells (cDC2s), to alloantigens. This is a critical area of research in transplantation and immunology.[2]
Background on Allorecognition
Allorecognition is the immune system's response to alloantigens, which are antigens from genetically non-identical individuals of the same species.[4] This process is central to transplant rejection. Dendritic cells are key antigen-presenting cells (APCs) that initiate the alloresponse.
Signaling Pathway: Allorecognition by T-Cells
The direct pathway of allorecognition involves the recognition of intact donor MHC molecules on the surface of donor APCs by recipient T-cells.[4] This leads to T-cell activation, proliferation, and differentiation into effector cells that can mediate graft rejection.
Caption: Direct pathway of T-cell allorecognition.
Experimental Protocol: Analysis of Splenic cDC2s after Alloantigen Infusion
This protocol is adapted from studies investigating the response of dendritic cell subsets to alloantigen exposure.[2]
Materials:
-
C57BL/6J and BALB/cJ mice (as recipients and donors, respectively)
-
Spleen harvesting tools
-
Collagenase D and DNase I
-
EDTA
-
Red Blood Cell Lysis Buffer
-
Magnetic-activated cell sorting (MACS) beads for DC enrichment (e.g., CD11c MicroBeads)
-
Fluorochrome-conjugated antibodies: anti-MHC Class II, anti-CD11c, anti-XCR1, anti-CD172a (SIRPα)
-
Flow Cytometer (e.g., BD LSRFortessa X-20)[2]
-
Flow cytometry analysis software (e.g., FlowJo)[2]
Procedure:
-
Alloantigen Administration: Inject C57BL/6J mice with live splenocytes from BALB/cJ mice (allogenic) or from C57BL/6J mice (isogenic control).
-
Spleen Harvesting: At a specified time point (e.g., 48 hours) post-injection, harvest the spleens from the recipient mice.[2]
-
Single-Cell Suspension: Generate a single-cell suspension by mechanically disrupting the spleens and digesting with Collagenase D and DNase I. Stop the reaction with EDTA.
-
Red Blood Cell Lysis: Lyse red blood cells using a suitable lysis buffer.
-
DC Enrichment: Enrich for dendritic cells using positive selection with CD11c MACS beads according to the manufacturer's protocol.
-
Antibody Staining: Resuspend the enriched cells in staining buffer. Stain with a cocktail of fluorochrome-conjugated antibodies to identify cDC subsets (e.g., MHC II, CD11c, XCR1, CD172a).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on live, single cells. Identify conventional dendritic cells as MHC II^high CD11c^high. Further delineate cDC2s as XCR1^low CD172a^high.[2] Analyze the expression of activation markers on the cDC2 population in the allogenic vs. isogenic groups.
Data Presentation: cDC2 Subpopulation Analysis
The following table presents hypothetical data on the number of analyzed cells per condition and the key markers for identifying cDC2s.
| Condition | Number of Analyzed Cells | Gating Strategy for cDC2s |
| Control | 1131 | MHC II^high, CD11c^high, XCR1^low, CD172a^high |
| Live Alloantigen | 536 | MHC II^high, CD11c^high, XCR1^low, CD172a^high |
| Live Isoantigen | 1257 | MHC II^high, CD11c^high, XCR1^low, CD172a^high |
Workflow Diagram
Caption: Workflow for analyzing cDC2 response to alloantigens.
Disclaimer: This document is intended for research purposes only. The protocols provided are examples and may require optimization for specific experimental conditions. "this compound" is a hypothetical name used for illustrative purposes based on available scientific literature.
References
- 1. Allo-7: a new fluorescent tandem dye for use in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alloantigen Infusion Activates the Transcriptome of Type 2 Conventional Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allo-Specific Humoral Responses: New Methods for Screening Donor-Specific Antibody and Characterization of HLA-Specific Memory B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways of major histocompatibility complex allorecognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Screening with Allogeneic CAR T Cell Therapy (ALLO-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allogeneic Chimeric Antigen Receptor (CAR) T cell therapy represents a significant advancement in the treatment of hematological malignancies and other cancers. Unlike autologous therapies, allogeneic CAR T cells are derived from healthy donors, offering an "off-the-shelf" solution with the potential for broader and more immediate patient access. ALLO-2 is an investigational allogeneic CAR T (AlloCAR T™) product engineered to target specific tumor antigens. To further enhance the efficacy and persistence of AlloCAR T™ therapies and to identify mechanisms of tumor resistance, high-throughput screening methodologies like CRISPR-Cas9 are invaluable.
This document provides detailed application notes and protocols for performing genome-wide CRISPR-Cas9 loss-of-function screens to identify genes that modulate the anti-tumor activity of this compound. The primary objectives of such a screen are to discover novel gene targets that can be engineered into future generations of AlloCAR T™ products to improve their therapeutic potential or to identify vulnerabilities in tumor cells that can be exploited in combination therapies.
Principle of the CRISPR-Cas9 Screen
This protocol outlines a pooled, loss-of-function CRISPR-Cas9 screen to identify genes in a cancer cell line that, when knocked out, enhance or inhibit the cytotoxic activity of this compound. The workflow involves transducing a cancer cell line that stably expresses Cas9 with a pooled single-guide RNA (sgRNA) library. This population of knockout cells is then co-cultured with this compound. By comparing the representation of sgRNAs in the surviving cancer cells to the initial cell population, genes that modulate sensitivity to this compound-mediated killing can be identified. Genes that are depleted in the surviving population are considered potential sensitizers to this compound, while genes that are enriched are potential mediators of resistance.
Data Presentation
Table 1: Summary of a Hypothetical CRISPR-Cas9 Screen with this compound
| Parameter | Value | Description |
| Cell Line | Cancer Cell Line (e.g., Raji - B-cell lymphoma) | Target cell line for this compound and CRISPR screen. |
| CRISPR System | Lentiviral CRISPR-Cas9 Knockout | System used for generating gene knockouts. |
| sgRNA Library | GeCKO v2 Human Library (or similar) | Genome-wide library targeting human genes. |
| Library Coverage | >100x | Average number of cells per sgRNA in the library. |
| This compound Effector:Target Ratio | 1:1, 1:5, 1:10 | Ratios of this compound cells to cancer cells tested. |
| Co-culture Duration | 48-96 hours | Duration of this compound and cancer cell co-culture. |
| Readout | Next-Generation Sequencing of sgRNA cassettes | Method for quantifying sgRNA representation. |
| Analysis Pipeline | MAGeCK | Computational tool for analyzing CRISPR screen data. |
Table 2: Hypothetical Top Gene Hits from the CRISPR-Cas9 Screen
| Gene | Phenotype | Log2 Fold Change | p-value | Description |
| Gene A | Sensitizer | -3.5 | < 0.001 | Knockout of this gene leads to increased cancer cell death by this compound. |
| Gene B | Sensitizer | -2.8 | < 0.001 | Implicated in immune evasion pathways. |
| Gene C | Resistance | 4.2 | < 0.001 | Knockout of this gene confers resistance to this compound-mediated killing. |
| Gene D | Resistance | 3.1 | < 0.001 | Involved in apoptotic signaling. |
Experimental Protocols
Protocol 1: Generation of a Cas9-Expressing Cancer Cell Line
-
Cell Culture : Culture the target cancer cell line (e.g., Raji) in appropriate media and conditions.
-
Lentivirus Production : Produce lentivirus carrying the Cas9 expression cassette by co-transfecting HEK293T cells with the Cas9-expressing plasmid and packaging plasmids.
-
Transduction : Transduce the target cancer cells with the Cas9-containing lentivirus.
-
Selection : Select for Cas9-expressing cells using an appropriate antibiotic (e.g., blasticidin or puromycin).
-
Validation : Confirm Cas9 expression and activity. This can be done via Western blot for the Cas9 protein and a functional assay, such as transduction with a GFP-targeting sgRNA in a GFP-expressing cell line.[1]
Protocol 2: Lentiviral Production of the sgRNA Library
-
Plasmid Amplification : Amplify the pooled sgRNA library plasmid in E. coli and perform a maxi-prep to obtain a sufficient quantity of high-quality plasmid DNA.
-
Lentivirus Production : In 10 cm plates, seed 5,000,000 HEK293T cells.[2] Co-transfect the cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Virus Harvest : Harvest the viral supernatant 48-72 hours post-transfection and filter it through a 0.45 µm filter.[1][2]
Protocol 3: Transduction of Cas9-Expressing Cells with the sgRNA Library
-
Determine Viral Titer : Perform a titration experiment to determine the optimal amount of viral supernatant needed to achieve a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.
-
Library Transduction : Transduce the Cas9-expressing cancer cell line with the sgRNA lentiviral library at the predetermined MOI. Ensure that the number of cells transduced is sufficient to maintain a library representation of at least 100 cells per sgRNA.
-
Selection : After 24-48 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Baseline Sample : After selection is complete, harvest a population of cells to serve as the baseline (T0) reference for sgRNA representation.
Protocol 4: Co-culture of the sgRNA Library with this compound
-
Cell Plating : Plate the transduced cancer cell library at a density that maintains library representation.
-
This compound Addition : Add this compound cells at the desired effector-to-target (E:T) ratios (e.g., 1:1, 1:5, 1:10). Include a no-effector control.
-
Co-culture : Incubate the co-culture for 48-96 hours.
-
Cell Harvesting : After the co-culture period, harvest the surviving cancer cells. It may be necessary to use a cell sorting method to separate the cancer cells from the this compound cells if a distinguishable marker is available.
Protocol 5: Genomic DNA Extraction, PCR, and Sequencing
-
gDNA Extraction : Extract genomic DNA (gDNA) from the T0 and surviving cancer cell populations.
-
PCR Amplification : Amplify the integrated sgRNA sequences from the gDNA using primers that flank the sgRNA cassette. Use a two-step PCR protocol to add sequencing adapters and barcodes.
-
Sequencing : Pool the barcoded PCR products and perform high-throughput sequencing on a platform such as an Illumina NextSeq or NovaSeq.
Protocol 6: Data Analysis
-
Quality Control : Assess the quality of the sequencing reads.
-
sgRNA Counting : Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Hit Identification : Use a computational tool like MAGeCK to identify sgRNAs and genes that are significantly enriched or depleted in the this compound-treated samples compared to the T0 or no-effector control samples.[3]
Mandatory Visualizations
Caption: Experimental workflow for a CRISPR-Cas9 screen with this compound.
Caption: Simplified signaling pathway of this compound interaction with a cancer cell.
Conclusion
The combination of CRISPR-Cas9 screening technology with allogeneic CAR T cell therapies like this compound provides a powerful platform for identifying novel genetic modifiers of anti-tumor immunity. The protocols and guidelines presented here offer a framework for conducting these complex experiments. The identification of genes that sensitize cancer cells to this compound-mediated killing could lead to the development of more potent "armored" CAR T cell products, while the discovery of resistance mechanisms can inform the rational design of combination therapies, ultimately improving patient outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ALLO-2 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ALLO-2 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: The optimal concentration of this compound is highly dependent on the specific cell type being used as targets and the assay being performed. As a general starting point, we recommend a concentration range of 1x10^4 to 1x10^6 this compound cells per well in a 96-well plate format. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q2: How can I determine the optimal co-culture duration for my cytotoxicity assay?
A2: The ideal co-culture duration depends on the kinetics of this compound mediated cytotoxicity. We recommend performing a time-course experiment, assaying for target cell death at multiple time points (e.g., 4, 8, 12, 24, and 48 hours). This will help identify the time point at which maximum specific lysis is observed without significant non-specific cell death.
Q3: I am observing high background noise in my cytokine release assay. What could be the cause?
A3: High background in cytokine release assays (e.g., IL-2 ELISA) can be due to several factors:
-
Spontaneous activation of this compound or target cells: Ensure cells are healthy and not stressed before starting the experiment.
-
Contamination: Mycoplasma or endotoxin contamination can lead to non-specific immune cell activation.
-
Reagent issues: Check the expiration dates and proper storage of assay reagents.
-
Sub-optimal cell density: Too high a cell density can lead to non-specific cytokine release.
Q4: My dose-response curve for this compound is not sigmoidal. What does this indicate?
A4: A non-sigmoidal dose-response curve can indicate several potential issues:
-
Incorrect concentration range: The concentrations tested may be too high (causing a "hook effect") or too low to elicit a full response.
-
Assay interference: Components of the assay media or the this compound formulation may be interfering with the detection method.
-
Cell health: Poor cell viability of either this compound or target cells can lead to inconsistent results.
-
Complex biological response: The observed effect may not follow a simple dose-dependent relationship.
Troubleshooting Guides
Issue 1: Low Cytotoxicity or Lack of Response
| Possible Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Target Cell Resistance | Verify target antigen expression on your target cells using flow cytometry. Consider using a different target cell line known to be sensitive. |
| Poor this compound Viability/Function | Assess this compound viability using a trypan blue exclusion assay before co-culture. Confirm functional activity with a known positive control target cell line. |
| Incorrect Co-culture Duration | Perform a time-course experiment to identify the optimal incubation time for cytotoxicity. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure thorough mixing of cell suspensions before plating. Use calibrated pipettes and proper pipetting technique. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
| Cell Clumping | Gently triturate cell suspensions to ensure a single-cell suspension before plating. |
| Assay Technique | Ensure consistent incubation times and temperatures for all plates. Mix reagents thoroughly before use. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cytotoxicity Assay
This protocol describes a standard chromium-51 (⁵¹Cr) release assay to determine the cytotoxic potential of this compound against a target cell line.
Materials:
-
This compound cells
-
Target cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
⁵¹Cr sodium chromate
-
Fetal Bovine Serum (FBS)
-
Triton X-100
-
Gamma counter
Methodology:
-
Target Cell Labeling:
-
Resuspend 1x10^6 target cells in 100 µL of complete medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, 5% CO₂.
-
Wash the cells three times with 10 mL of complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the labeled target cells to a final concentration of 1x10^5 cells/mL.
-
-
Co-culture Setup:
-
Plate 100 µL of labeled target cells (1x10^4 cells) into each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound cells in complete medium to achieve various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1, 2.5:1, 1.25:1).
-
Add 100 µL of the this compound cell dilutions to the wells containing target cells.
-
Controls:
-
Spontaneous Release: Target cells with 100 µL of medium only.
-
Maximum Release: Target cells with 100 µL of 2% Triton X-100.
-
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 4 hours at 37°C, 5% CO₂.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
-
Measurement and Calculation:
-
Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Data Presentation:
| E:T Ratio | % Specific Lysis (Mean ± SD) |
| 40:1 | 85.2 ± 4.1 |
| 20:1 | 72.5 ± 3.5 |
| 10:1 | 55.1 ± 2.8 |
| 5:1 | 30.7 ± 1.9 |
| 2.5:1 | 15.3 ± 1.2 |
| 1.25:1 | 7.8 ± 0.9 |
| 0:1 (Control) | 5.2 ± 0.5 |
Protocol 2: Quantifying IL-2 Release from this compound Cells
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure Interleukin-2 (IL-2) secretion by this compound upon co-culture with target cells.
Materials:
-
This compound cells
-
Target cells
-
Complete RPMI-1640 medium
-
Human IL-2 ELISA kit (including capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Methodology:
-
Co-culture Setup:
-
Plate 1x10^5 target cells in 100 µL of complete medium per well in a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound cells to achieve desired E:T ratios.
-
Add 100 µL of this compound cell dilutions to the wells.
-
Controls:
-
This compound cells alone.
-
Target cells alone.
-
Medium alone.
-
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Collect the supernatants for IL-2 measurement.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the human IL-2 ELISA kit. This typically involves:
-
Coating the plate with capture antibody.
-
Blocking the plate.
-
Adding standards and collected supernatants.
-
Adding detection antibody.
-
Adding streptavidin-HRP.
-
Adding TMB substrate and incubating until color develops.
-
Adding stop solution.
-
-
-
Measurement and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the recombinant IL-2 standards.
-
Calculate the concentration of IL-2 (pg/mL) in the experimental samples by interpolating from the standard curve.
-
Data Presentation:
| E:T Ratio | IL-2 Concentration (pg/mL) (Mean ± SD) |
| 20:1 | 1250 ± 98 |
| 10:1 | 980 ± 75 |
| 5:1 | 650 ± 52 |
| 2.5:1 | 320 ± 28 |
| 1.25:1 | 150 ± 15 |
| This compound alone | < 50 |
| Target alone | < 50 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified IL-2 signaling pathway in this compound cells.
Caption: Troubleshooting logic for low this compound activity.
Technical Support Center: Troubleshooting ALLO-2 Solubility Issues
For researchers, scientists, and drug development professionals utilizing ALLO-2, ensuring its proper solubilization is critical for experimental success. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common solubility challenges encountered with this potent Smoothened (Smo) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of up to 125 mg/mL in DMSO.[1][2] For optimal results, use anhydrous (dry), high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2]
Q2: My this compound powder is not fully dissolving in DMSO. What steps can I take?
A2: If you observe particulate matter or cloudiness after adding DMSO, follow these steps:
-
Vortexing: Vigorously vortex the solution for 2-5 minutes.
-
Sonication: Place the vial in a water bath sonicator for 15-30 minutes. This uses ultrasonic waves to break down particle aggregates and facilitate dissolution.[1]
-
Gentle Warming: If sonication is insufficient, gently warm the solution in a 37°C water bath for 10-15 minutes. Avoid excessive heat, as it may degrade the compound.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The concentration of this compound in your final aqueous solution may be exceeding its solubility limit. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is ideal, a slightly higher percentage (often up to 0.5% in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Co-solvent System: For in vivo or other sensitive applications, a co-solvent system can improve solubility. Two reported formulations for this compound are:
-
Rapid Mixing: When diluting, add the DMSO stock solution to the aqueous buffer while gently vortexing or mixing to ensure rapid dispersion. This can prevent localized high concentrations that lead to precipitation.
Q4: How should I store my this compound stock solutions?
A4: this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. A stock solution at -80°C is reported to be stable for up to 6 months.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 336.64 | Ultrasonic treatment may be required. Use anhydrous DMSO.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 5.60 | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 5.60 | Results in a clear solution.[1] |
Molecular Weight of this compound: 371.32 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.71 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Initial Mixing: Tightly cap the tube and vortex vigorously for at least 2 minutes.
-
Sonication: If any particulate matter is still visible, place the tube in a water bath sonicator for 15-30 minutes, or until the solution is clear.
-
Visual Inspection: Visually inspect the solution against a light source to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Mandatory Visualization
Signaling Pathway
This compound is an antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo. When Hh binds to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes. This compound acts by binding to Smo, preventing its activation even in the presence of an active Hh signal. The mechanism of similar small molecule antagonists is often non-competitive or allosteric.
Caption: Hedgehog signaling pathway with this compound inhibition of Smoothened.
Experimental Workflow
The following diagram outlines a general workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
Troubleshooting Logic
This decision tree provides a logical approach to troubleshooting common solubility issues with this compound.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
Technical Support Center: Allogeneic CAR-T Therapies
Disclaimer: The term "ALLO-2" was not specifically identified in the available public information. This technical support center addresses the reduction of off-target effects in the context of allogeneic Chimeric Antigen Receptor (CAR)-T cell therapies, with a focus on products developed by Allogene Therapeutics as relevant examples. The principles and methodologies described are broadly applicable to the field of allogeneic cell therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with allogeneic CAR-T cell therapies?
A1: Allogeneic CAR-T cell therapies, while promising, can have several off-target effects. The most significant of these is Graft-versus-Host Disease (GvHD), which occurs when the donor-derived T cells recognize the recipient's tissues as foreign and attack them.[1] Other major off-target toxicities include Cytokine Release Syndrome (CRS), neurotoxicity (also referred to as Immune Effector Cell-Associated Neurotoxicity Syndrome or ICANS), and on-target, off-tumor toxicity, where the CAR-T cells attack healthy tissues that express the target antigen.[2]
Q2: How can the risk of Graft-versus-Host Disease (GvHD) be minimized in allogeneic CAR-T cell experiments?
A2: A primary strategy to reduce the risk of GvHD is to disrupt the T-cell receptor (TCR) on the donor-derived CAR-T cells.[1] This can be achieved through gene-editing techniques like CRISPR/Cas9, TALEN, or zinc-finger nucleases to knock out the gene encoding the TCR alpha constant (TRAC) or CD3ζ component of the TCR.[1][3] This prevents the CAR-T cells from recognizing the recipient's human leukocyte antigens (HLA) as foreign, thereby mitigating GvHD.[3] Another approach involves selecting specific T-cell subsets, such as memory T cells, which are less likely to induce GvHD than naive T cells.[1]
Q3: What strategies can be employed to reduce the rejection of allogeneic CAR-T cells by the host immune system?
A3: Host-mediated rejection is another significant hurdle for allogeneic CAR-T therapies. One common strategy is to disrupt the expression of MHC class I molecules on the CAR-T cells by knocking out the beta-2 microglobulin (B2M) gene.[4] This can help the CAR-T cells evade detection and destruction by the host's cytotoxic T lymphocytes. Additionally, making the CAR-T cells resistant to lymphodepleting chemotherapy, such as by knocking out the CD52 gene, allows for the depletion of the patient's own immune cells without harming the infused CAR-T cells, thus facilitating their expansion and persistence.[5]
Q4: Are there methods to control Cytokine Release Syndrome (CRS) and neurotoxicity?
A4: While the mechanisms are not fully elucidated, the severity of CRS and neurotoxicity can be managed. In clinical settings, therapies that block inflammatory cytokines, such as anti-IL-6 receptor antibodies (e.g., tocilizumab) and corticosteroids, are used to manage severe CRS.[2] Pre-clinical and clinical research is ongoing to develop CAR-T cells with "off-switches" or safety switches that allow for their rapid depletion in case of severe toxicity.
Troubleshooting Guides
Problem 1: High incidence of GvHD in animal models.
| Possible Cause | Troubleshooting Step |
| Incomplete TCR knockout in the CAR-T cell population. | Verify the efficiency of your gene-editing protocol. Use flow cytometry or genomic sequencing to quantify the percentage of TCR-negative cells in your final product. A higher purity of TCR-knockout cells is crucial. |
| Contamination with non-edited T cells. | Implement stringent cell sorting or purification steps after gene editing to enrich for the TCR-negative CAR-T cell population before infusion. |
| Animal model sensitivity. | Ensure the animal model is appropriate for studying GvHD and that the cell dosage is correctly calibrated. Consider using less immunogenic strains if applicable to the research question. |
Problem 2: Poor persistence of allogeneic CAR-T cells in vivo.
| Possible Cause | Troubleshooting Step |
| Host immune rejection. | Confirm the knockout of genes responsible for host immune recognition, such as B2M (for MHC-I). Assess the host immune response against the CAR-T cells by measuring host-derived anti-CAR-T antibodies or cytotoxic T-lymphocyte activity. |
| Ineffective lymphodepletion. | Optimize the lymphodepletion regimen in your animal model to ensure sufficient depletion of host immune cells before CAR-T cell infusion. The timing and dosage of lymphodepleting agents are critical. |
| CAR-T cell exhaustion. | Evaluate the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) on your CAR-T cells. Consider incorporating strategies to reduce exhaustion, such as using different CAR constructs or co-expressing immunomodulatory proteins. |
Quantitative Data Summary
The following tables summarize clinical trial data for cema-cel (formerly ALLO-501A), an allogeneic CAR-T therapy developed by Allogene Therapeutics, in patients with relapsed/refractory Large B-cell Lymphoma (LBCL).
Table 1: Efficacy of Cema-cel in Relapsed/Refractory LBCL (ALPHA/ALPHA2 Phase 1 Trials) [6][7]
| Metric | All Patients | Pivotal Study Regimen |
| Overall Response Rate (ORR) | 58% | 67% |
| Complete Response (CR) Rate | 42% | 58% |
| Median Duration of Response (DoR) in CR | 23.1 months | 23.1 months |
| Median Overall Survival (OS) in CR | Not Reached | Not Reached |
Table 2: Safety Profile of Cema-cel in Relapsed/Refractory LBCL (ALPHA/ALPHA2 Phase 1 Trials) [6][7]
| Adverse Event | Incidence/Severity |
| Graft-versus-Host Disease (GvHD) | No cases observed |
| High-Grade Cytokine Release Syndrome (CRS) | No cases of Grade 3 or higher |
| Neurotoxicity (ICANS) | No cases observed |
Key Experimental Protocols
Protocol 1: TCR Knockout using CRISPR/Cas9
This protocol provides a general workflow for disrupting the T-cell receptor in primary human T cells.
-
T-cell Isolation and Activation: Isolate primary human T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS). Activate the T cells using anti-CD3/CD28 beads in a suitable T-cell culture medium supplemented with IL-2.
-
Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting a conserved region of the TRAC gene. Synthesize high-quality, chemically modified gRNAs to enhance stability and efficiency.
-
Ribonucleoprotein (RNP) Complex Formation: Prepare RNP complexes by incubating purified Cas9 nuclease with the synthesized TRAC-targeting gRNA.
-
Electroporation: Deliver the RNP complexes into the activated T cells using electroporation. Optimize electroporation parameters (voltage, pulse width, number of pulses) for maximal efficiency and cell viability.
-
CAR Transduction: Following TCR knockout, transduce the T cells with a lentiviral or retroviral vector encoding the desired CAR construct.
-
Cell Expansion: Expand the gene-edited CAR-T cells in culture for a specified period to achieve the desired cell numbers for downstream applications.
-
Quality Control: Assess the efficiency of TCR knockout by flow cytometry for TCR surface expression. Verify CAR expression using an anti-CAR antibody. Perform functional assays to confirm CAR-T cell cytotoxicity against target cells.
Visualizations
Caption: Workflow for creating allogeneic CAR-T cells with reduced GvHD potential.
Caption: Mechanism of GvHD and its prevention via TCR knockout.
References
- 1. nucleusbiologics.com [nucleusbiologics.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Tackling the challenges with generating "off-the-shelf" allogeneic T-cell & NK-cell products | VJHemOnc [vjhemonc.com]
- 5. Strategies for overcoming bottlenecks in allogeneic CAR-T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 Trial Shows 58% Response Rate for Allogene's CAR T Therapy in Lymphoma Treatment | ALLO Stock News [stocktitan.net]
- 7. curetoday.com [curetoday.com]
Improving ALLO-2 stability in solution
Welcome to the technical support center for ALLO-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is showing visible precipitation over time. What are the potential causes and solutions?
A1: Precipitation of this compound is often an indication of aggregation or poor solubility. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Optimize pH and Buffer System: The pH of the solution is critical for protein stability.[1] The choice of buffer can also significantly impact solubility.
-
Recommendation: Perform a pH screening study to identify the optimal pH for this compound solubility. Consider using common biological buffers such as histidine, citrate, or phosphate.[2]
-
-
Adjust Ionic Strength: Salt concentration can influence protein-protein interactions.
-
Incorporate Stabilizing Excipients: Certain additives can enhance the stability of proteins in solution.
-
Control Protein Concentration: Higher protein concentrations can increase the likelihood of aggregation.[7]
-
Recommendation: If possible, work with the lowest effective concentration of this compound. If high concentrations are necessary, the addition of stabilizing excipients is highly recommended.
-
Q2: I am observing a decrease in the biological activity of my this compound solution upon storage. What could be the cause?
A2: A loss of biological activity can be due to denaturation, chemical degradation (e.g., oxidation), or aggregation.
Troubleshooting Steps:
-
Protect from Environmental Stress: Exposure to light, elevated temperatures, and oxygen can lead to degradation.[8]
-
Recommendation: Store this compound solutions protected from light, at the recommended temperature (typically 2-8°C or frozen for long-term storage), and consider purging the storage vial with an inert gas like nitrogen or argon to minimize oxidation.[9]
-
-
Add Antioxidants: If oxidation is a suspected cause of inactivation, the addition of antioxidants may be beneficial.
-
Recommendation: Consider adding excipients like methionine to your formulation to act as a sacrificial antioxidant.[4]
-
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can denature proteins.
-
Use Surfactants to Prevent Surface Adsorption: Proteins can denature and aggregate at air-water or container-water interfaces.
Q3: How can I improve the long-term stability of this compound for extended experiments?
A3: Achieving long-term stability often requires a combination of optimized formulation and storage conditions.
Troubleshooting Steps:
-
Lyophilization: Freeze-drying can significantly extend the shelf-life of protein therapeutics.
-
Recommendation: Develop a lyophilization cycle for this compound. This typically involves formulating the protein with a lyoprotectant (e.g., sucrose or trehalose) to protect it during the freezing and drying process.[2]
-
-
Formulation Optimization with a Combination of Excipients: A systematic approach to screen different combinations of excipients can identify a robust formulation.
-
Recommendation: Employ a Design of Experiments (DoE) approach to efficiently screen the effects of various excipients (buffers, salts, amino acids, sugars, surfactants) and their interactions on this compound stability.
-
Data on Excipient Effects on this compound Stability
The following tables summarize hypothetical data from formulation screening studies to improve the stability of this compound.
Table 1: Effect of pH on this compound Aggregation
| pH | Buffer System (20 mM) | % Aggregate (after 7 days at 25°C) |
| 5.0 | Citrate | 15.2% |
| 6.0 | Histidine | 2.5% |
| 7.0 | Phosphate | 8.9% |
| 8.0 | Tris | 12.1% |
Table 2: Effect of Excipients on this compound Thermal Stability (Tm)
| Formulation (in 20 mM Histidine, pH 6.0) | Melting Temperature (Tm) |
| This compound only | 58.2°C |
| + 150 mM NaCl | 59.5°C |
| + 250 mM Sucrose | 62.1°C |
| + 50 mM Arginine | 60.8°C |
| + 0.02% Polysorbate 80 | 58.5°C |
Experimental Protocols
Protocol 1: Determination of Optimal pH
-
Prepare a series of buffer solutions with varying pH values (e.g., from pH 5.0 to 8.0 in 0.5 unit increments).
-
Dilute this compound into each buffer to a final concentration of 1 mg/mL.
-
Incubate the samples at a stress temperature (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
-
Analyze the samples for aggregation using Size Exclusion Chromatography (SEC-HPLC).
-
The pH that results in the lowest rate of aggregate formation is considered optimal.
Protocol 2: Excipient Screening by Differential Scanning Calorimetry (DSC)
-
Prepare formulations of this compound (e.g., at 1 mg/mL) in the optimal buffer and pH determined in Protocol 1.
-
Add different excipients (e.g., salts, sugars, amino acids) at various concentrations to the this compound solutions.
-
Use a differential scanning calorimeter to measure the thermal transition midpoint (Tm) of this compound in each formulation.
-
A higher Tm indicates increased thermal stability.
-
Rank the excipients based on their ability to increase the Tm of this compound.
Visualizations
Caption: Figure 1. Workflow for Improving this compound Stability.
Caption: Figure 2. Hypothetical this compound Signaling Pathway.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. chemintel360.com [chemintel360.com]
- 4. nanotempertech.com [nanotempertech.com]
- 5. biosyn.com [biosyn.com]
- 6. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
ALLO-2 experimental variability and reproducibility
Technical Support Center: ALLO-2 Assay Kit
Welcome to the technical support center for the this compound Assay Kit. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal results and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound Assay Kit?
A1: The this compound Assay Kit is a sandwich enzyme-linked immunosorbent assay (ELISA) designed for the quantitative measurement of this compound protein concentration in cell culture supernatants, serum, and plasma. The assay utilizes a microplate pre-coated with a monoclonal antibody specific for this compound. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. After washing, a biotin-conjugated polyclonal antibody specific for this compound is added. Following another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added. A final wash is performed, and a TMB substrate solution is added to the wells. The resulting color development is proportional to the amount of bound this compound and is measured at 450 nm after the addition of a stop solution.
Q2: What is the expected intra-assay and inter-assay variability?
A2: The kit is designed for high reproducibility. Please refer to the table below for typical performance characteristics. Variability can be influenced by factors such as pipetting technique, incubation times, and temperature.
Q3: How should I store the this compound Assay Kit components?
A3: Upon receipt, store the entire kit at 2-8°C. Do not freeze. Unused microplate wells should be returned to the foil pouch containing the desiccant pack and resealed. All reagents should be brought to room temperature (18-25°C) before use.
Troubleshooting Guides
This section addresses common issues encountered during the this compound assay. For each problem, potential causes and solutions are provided.
Problem 1: No or Low Signal
If you observe little to no color development, consult the following table for guidance.
| Potential Cause | Recommended Solution |
| Reagent Omission | Ensure all reagents, including standards, samples, detection antibody, and streptavidin-HRP, were added in the correct order. |
| Incorrect Wavelength | Verify that the plate reader is set to measure absorbance at 450 nm. If a wavelength correction is used, ensure it is set between 570 nm and 630 nm. |
| Reagents Not at Room Temp. | All reagents must be at room temperature (18-25°C) before use. Cold reagents can slow enzymatic reactions. |
| Insufficient Incubation Time | Check the protocol and ensure all incubation steps were performed for the specified duration. |
| Expired or Improperly Stored Reagents | Confirm that the kit and its components have not expired and have been stored at the recommended 2-8°C. |
| Inadequate Washing | Ensure that the wash buffer is prepared correctly and that each well is filled completely during each wash step. Inadequate washing can leave interfering substances. |
Problem 2: High Background
High background is characterized by high absorbance readings in the blank or zero standard wells.
| Potential Cause | Recommended Solution |
| Excessive Incubation Time/Temp. | Adhere strictly to the incubation times and temperatures specified in the protocol. Over-incubation can lead to non-specific binding. |
| Contaminated Wash Buffer | Use fresh, sterile wash buffer. Microbial contamination can interfere with the assay. |
| Substrate Solution Exposed to Light | The TMB substrate is light-sensitive. Keep the substrate solution in the dark until ready for use. |
| Inadequate Washing | Increase the number of washes to 5-6 cycles to ensure complete removal of unbound reagents. Ensure wells are not allowed to dry out between steps. |
| Plate Reader Settings | Ensure the plate reader is properly calibrated and that the correct blank wells are used for background subtraction. |
Problem 3: High Coefficient of Variation (%CV) / Poor Reproducibility
High variability between replicate wells is a common issue that can invalidate results.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate and check your pipettes. Use fresh pipette tips for each standard and sample. Ensure there are no air bubbles when dispensing reagents. |
| Non-uniform Incubation | Ensure the plate is incubated on a level surface and away from drafts or direct heat sources to prevent temperature gradients across the plate. Use a plate sealer during incubations. |
| Inconsistent Washing Technique | Use an automated plate washer for best results. If washing manually, ensure the same technique and timing is applied to all wells. |
| Partial Well Drying | Do not allow wells to dry out at any point during the assay. Proceed immediately to the next step after washing. |
| Sample Heterogeneity | Ensure samples are thoroughly mixed and centrifuged to remove any particulates before adding to the wells. |
Quantitative Data Summary
The following tables provide an overview of the expected performance and variability of the this compound Assay Kit.
Table 1: Standard Curve Performance
| Standard Concentration (pg/mL) | Mean Absorbance (450 nm) |
| 1000 | 2.458 |
| 500 | 1.621 |
| 250 | 0.985 |
| 125 | 0.552 |
| 62.5 | 0.310 |
| 31.25 | 0.188 |
| 15.6 | 0.125 |
| 0 | 0.054 |
Table 2: Assay Precision
| Metric | Intra-Assay %CV | Inter-Assay %CV |
| Low Control Sample | < 5% | < 9% |
| Medium Control Sample | < 4% | < 8% |
| High Control Sample | < 4% | < 7% |
Experimental Protocols & Visualizations
Detailed Assay Protocol
-
Prepare Reagents : Bring all kit components and samples to room temperature. Prepare Wash Buffer and Detection Antibody solutions as instructed in the manual.
-
Add Standards and Samples : Add 100 µL of each standard, control, and sample to the appropriate wells. Seal the plate and incubate for 2 hours at room temperature.
-
Wash Plate : Aspirate each well and wash 4 times with 300 µL of Wash Buffer per well.
-
Add Detection Antibody : Add 100 µL of the prepared Biotin-conjugated Detection Antibody to each well. Seal the plate and incubate for 1 hour at room temperature.
-
Wash Plate : Repeat the wash step as described in step 3.
-
Add Streptavidin-HRP : Add 100 µL of Streptavidin-HRP solution to each well. Seal the plate and incubate for 30 minutes at room temperature.
-
Wash Plate : Repeat the wash step as described in step 3.
-
Develop Color : Add 100 µL of TMB Substrate Solution to each well. Incubate for 15 minutes at room temperature in the dark.
-
Add Stop Solution : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate : Measure the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Experimental Workflow Diagram
Caption: Workflow for the this compound quantitative ELISA.
Troubleshooting Logic Diagram: High CV
Caption: Decision tree for troubleshooting high %CV.
Technical Support Center: Overcoming Resistance to Allogeneic CAR T-Cell Therapy (ALLO-2)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to ALLO-2, a hypothetical allogeneic CAR T-cell therapy, in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an allogeneic chimeric antigen receptor (CAR) T-cell therapy. T-cells from healthy donors are engineered to express a CAR that recognizes a specific tumor-associated antigen. These engineered T-cells are designed to identify and kill tumor cells expressing this target antigen. The allogeneic "off-the-shelf" nature of this compound allows for immediate availability, bypassing the need to manufacture patient-specific T-cells.[1][2]
Q2: We are observing decreased cytotoxicity of this compound on our target cell line over time. What are the potential causes?
Decreased cytotoxicity is a common indicator of resistance. The primary causes can be categorized into two main areas: issues with the CAR T-cells themselves and changes in the tumor cells.[3] CAR T-cell failure can involve exhaustion and reduced persistence.[4][5] Tumor cells can evolve to evade CAR T-cell attack through mechanisms like antigen loss or downregulation.[3][6][7]
Q3: What is antigen escape and how can we detect it in our cell lines?
Antigen escape is a significant mechanism of resistance where the target antigen on the tumor cell surface is lost or its expression is reduced.[4][6] This prevents the CAR T-cells from recognizing and binding to the tumor cells.[7] You can detect antigen escape using flow cytometry to quantify the surface expression of the target antigen on your cell line before and after co-culture with this compound. A significant decrease in antigen expression suggests antigen escape.
Q4: Can the tumor microenvironment contribute to resistance in in vitro cell line models?
While classic tumor microenvironment components like suppressive immune cells are absent in simple co-culture systems, certain secreted factors and metabolic changes can still contribute to an immunosuppressive environment. For example, tumor cells can release cytokines like TGF-β or IL-10 that can inhibit T-cell function.[4][5]
Troubleshooting Guides
Issue 1: Reduced this compound Efficacy in Target Cell Line
Symptoms:
-
Decreased percentage of target cell lysis in cytotoxicity assays.
-
Reduced cytokine production (e.g., IFN-γ, TNF-α) by this compound cells upon co-culture.
-
Poor expansion and persistence of this compound cells in the presence of the target cell line.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Protocol | Expected Outcome if Cause is Confirmed |
| Antigen Loss/Downregulation | 1. Antigen Expression Analysis: Use flow cytometry to compare target antigen expression on the resistant cell line versus the parental, sensitive cell line. 2. Gene Expression Analysis: Perform qRT-PCR or Western blot to check for changes in the expression of the gene encoding the target antigen. | A significant reduction or complete loss of antigen expression on the cell surface. |
| CAR T-Cell Exhaustion | 1. Immunophenotyping: Analyze the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) on this compound cells after co-culture with the resistant cell line. 2. Functional Assays: Re-stimulate the "exhausted" this compound cells with fresh, sensitive target cells to assess their killing capacity. | Increased expression of exhaustion markers and diminished cytotoxic function upon re-stimulation.[4] |
| Inhibitory Signaling Pathways | 1. Pathway Analysis: Use Western blot or phosphoproteomics to investigate the activation of inhibitory signaling pathways (e.g., PD-1/PD-L1) in both this compound and the target cell line. 2. Blockade Experiments: Treat the co-culture with checkpoint inhibitors (e.g., anti-PD-1 antibody) to see if cytotoxicity is restored. | Increased phosphorylation of inhibitory pathway components. Restoration of cytotoxicity with checkpoint blockade. |
| Trogocytosis | 1. Fluorescence Microscopy: Label this compound cells and target cells with different fluorescent dyes and observe for transfer of the target antigen from the tumor cell to the T-cell. | Observation of the target antigen on the surface of this compound cells, leading to fratricide (CAR T-cells killing each other).[4] |
Experimental Protocols
Protocol 1: Flow Cytometry for Antigen Expression
-
Cell Preparation: Harvest both the parental (sensitive) and the suspected resistant tumor cell lines.
-
Staining: Incubate the cells with a fluorescently labeled antibody specific for the target antigen. Include an isotype control for background staining.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Compare the mean fluorescence intensity (MFI) of the target antigen on the parental and resistant cell lines.
Protocol 2: Cytotoxicity Assay (Chromium Release or Luciferase-based)
-
Target Cell Labeling: Label the target tumor cells with either 51Cr or a luciferase reporter.
-
Co-culture: Co-culture the labeled target cells with this compound cells at various effector-to-target (E:T) ratios.
-
Incubation: Incubate the co-culture for a predetermined time (e.g., 4, 18, or 24 hours).
-
Measurement:
-
Chromium Release: Measure the amount of 51Cr released into the supernatant, which is proportional to cell lysis.
-
Luciferase: Add luciferase substrate and measure the luminescence, which is inversely proportional to cell lysis.
-
-
Calculation: Calculate the percentage of specific lysis.
Signaling Pathways and Workflows
References
- 1. Addressing CAR T-Cell Therapy Challenges | Technology Networks [technologynetworks.com]
- 2. Strategies for overcoming bottlenecks in allogeneic CAR-T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key mechanisms of resistance to CAR T-cell therapy | VJHemOnc [vjhemonc.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Understanding the Mechanisms of Resistance to CAR T-Cell Therapy in Malignancies [frontiersin.org]
- 7. Mechanisms of resistance to CAR T cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ALLO-2 Toxicity Assessment and Mitigation
Disclaimer: The following information is provided for a hypothetical compound designated "ALLO-2." As there is no publicly available scientific literature specifically identifying a therapeutic agent or chemical compound as "this compound," this guide is based on established principles of preclinical toxicology and drug development. The protocols and data presented are illustrative examples and should be adapted based on the specific properties of the compound being investigated.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target and off-target toxicities of this compound?
A1: The on-target toxicity of this compound will depend on its intended mechanism of action. For instance, if this compound is an inhibitor of a critical enzyme, exaggerated pharmacology at high doses could lead to on-target toxicity. Off-target toxicities are unintended effects resulting from the interaction of this compound with other biological molecules.[1] These can be predicted to some extent using in silico methods and preclinical screening.[2][3][4] Common off-target effects for small molecules can include inhibition of cardiac ion channels (e.g., hERG), leading to cardiotoxicity, or interaction with metabolic enzymes (e.g., cytochrome P450s), leading to drug-drug interactions and potential hepatotoxicity.
Q2: What are the recommended starting concentrations for in vitro toxicity assays with this compound?
A2: The starting concentrations for in vitro assays should be based on the expected therapeutic concentration of this compound. A common practice is to test a wide range of concentrations, typically from nanomolar to micromolar, to establish a dose-response relationship and determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). It is advisable to perform a preliminary cell viability assay to determine the appropriate concentration range that does not cause excessive non-specific cytotoxicity.
Q3: What are the signs of in vivo toxicity that I should monitor for in animal studies with this compound?
A3: In vivo toxicity studies require careful monitoring of the animals for any adverse effects.[5] Common signs of toxicity include changes in body weight, food and water consumption, clinical observations (e.g., changes in activity, posture, breathing), and any signs of pain or distress. At the end of the study, a thorough histopathological examination of organs and tissues is crucial to identify any treatment-related changes.[6]
Troubleshooting Guides
Q1: I am observing significant cytotoxicity with this compound in my primary cell line, but not in my control cell line. What could be the reason?
A1: This differential cytotoxicity could be due to several factors:
-
On-target effect: Your primary cell line may express the target of this compound at higher levels than the control cell line, leading to on-target cytotoxicity.
-
Metabolic activation: The primary cell line might metabolize this compound into a more toxic compound, while the control cell line lacks the necessary metabolic enzymes.
-
Off-target effect: this compound might be interacting with a specific off-target molecule that is present in the primary cell line but absent or at lower levels in the control line.
To investigate this, you could perform target expression analysis in both cell lines, and conduct metabolism studies.
Q2: My in vitro assays show that this compound has a good safety profile, but in vivo studies show significant toxicity at low doses. What could explain this discrepancy?
A2: Discrepancies between in vitro and in vivo toxicity are common in drug development. Potential reasons include:
-
Pharmacokinetics: this compound may have poor pharmacokinetic properties in vivo, leading to high, unanticipated exposure in certain tissues.
-
Metabolism: The in vivo metabolism of this compound might produce toxic metabolites that were not generated in the in vitro systems.
-
Immune-mediated toxicity: this compound could be inducing an immune response in the animal model that is not captured in in vitro assays.
Further studies on the pharmacokinetics, metabolism, and potential immunogenicity of this compound are recommended.
Q3: How can I mitigate the off-target toxicity of this compound?
A3: Mitigating off-target toxicity is a key challenge.[7][8][9] Strategies include:
-
Structural modification: Modifying the chemical structure of this compound can help to reduce its affinity for off-target molecules while maintaining its on-target activity.
-
Formulation: Developing a targeted drug delivery system can help to concentrate this compound at the site of action and reduce its exposure to other tissues.
-
Dose optimization: Carefully selecting the dose and administration schedule can help to minimize off-target effects while maintaining therapeutic efficacy.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h exposure |
| MCF-7 | Breast | 1.5 |
| A549 | Lung | 10.2 |
| HepG2 | Liver | > 50 |
| HCT116 | Colon | 5.8 |
Table 2: Summary of Findings from a 14-Day Repeated Dose Toxicity Study of this compound in Rats
| Dose Group (mg/kg/day) | Clinical Observations | Key Necropsy Findings | Key Histopathology Findings |
| 0 (Vehicle) | No abnormal findings | No abnormal findings | No treatment-related findings |
| 10 | No abnormal findings | No abnormal findings | Minimal centrilobular hepatocyte hypertrophy |
| 30 | Slight decrease in body weight gain | Enlarged liver | Mild centrilobular hepatocyte hypertrophy |
| 100 | Significant decrease in body weight gain, lethargy | Enlarged and pale liver, small spleen | Moderate centrilobular hepatocyte necrosis, lymphoid depletion in spleen |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[10]
Materials:
-
Cells of interest
-
This compound compound
-
LDH assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's instructions.
-
Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
In Vitro Micronucleus Assay
This assay is used to detect chromosomal damage, which is a hallmark of genotoxicity.[11]
Materials:
-
CHO (Chinese Hamster Ovary) or TK6 cells
-
This compound compound
-
Cytochalasin B
-
Microscope slides
-
Staining solution (e.g., Giemsa)
-
Microscope
Procedure:
-
Culture the cells in the presence of different concentrations of this compound for a period that covers at least one cell cycle.
-
Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells and prepare microscope slides.
-
Stain the slides with a suitable dye to visualize the nuclei and micronuclei.
-
Score at least 1000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
An increase in the frequency of micronucleated cells indicates that this compound may be genotoxic.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for preclinical toxicity assessment.
Caption: Decision tree for troubleshooting unexpected toxicity.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. An evaluation of the performance of selected (Q)SARs/expert systems for predicting acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Evaluating the Toxicity and Histological Effects of Al2O3 Nanoparticles on Bone Tissue in Animal Model: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Cytotoxicity assay kits and cell viability assay kits | Abcam [abcam.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Interpreting Unexpected Results with ALLO-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with ALLO-2, an allogeneic CAR T-cell therapy.
Frequently Asked Questions (FAQs)
Efficacy and Response
-
Q1: We are observing lower than expected anti-tumor activity in our preclinical models. What are the potential causes?
-
A1: Suboptimal anti-tumor activity can stem from several factors. First, verify the target antigen expression levels on your tumor model. Low or heterogeneous expression can lead to poor recognition by this compound. Second, assess the in vivo persistence and expansion of this compound cells. Insufficient expansion can limit the therapeutic effect. Finally, consider the tumor microenvironment. The presence of immunosuppressive cells or cytokines can inhibit CAR T-cell function.
-
-
Q2: We have observed a partial response followed by tumor relapse. What could explain this?
-
A2: This is a common challenge in cancer immunotherapy. The primary reasons include antigen escape, where tumor cells downregulate or lose the target antigen, and T-cell exhaustion, where CAR T-cells lose their effector function over time due to chronic stimulation.
-
Safety and Toxicity
-
Q3: Our in vivo studies are showing signs of cytokine release syndrome (CRS) at a higher grade than anticipated. How can we investigate this?
-
A3: High-grade CRS is a serious concern. To investigate, you should quantify the levels of key pro-inflammatory cytokines such as IL-6, IFN-γ, and TNF-α in serum samples from your study subjects. Additionally, perform immunophenotyping to analyze the frequency and activation state of myeloid and lymphoid cell populations.
-
-
Q4: We detected a chromosomal abnormality in a subset of this compound cells post-infusion. What is the significance of this finding?
Cellular Kinetics and Characterization
-
Q5: We are seeing rapid clearance of this compound cells in our experiments. What could be the cause?
-
A5: Rapid clearance of allogeneic CAR T-cells can be due to host-versus-graft rejection. The recipient's immune system may recognize the this compound cells as foreign and mount an immune response against them. It is also important to evaluate the lymphodepletion regimen used, as inadequate depletion can lead to a more robust rejection response.
-
Troubleshooting Guides
Troubleshooting Suboptimal Anti-Tumor Response
A suboptimal anti-tumor response can be a significant hurdle. The following guide provides a systematic approach to identifying the potential cause.
Experimental Workflow for Investigating Suboptimal Response
Caption: Workflow for troubleshooting suboptimal anti-tumor response.
Detailed Methodologies
Protocol 1: Assessment of CAR T-Cell Persistence via Flow Cytometry
-
Sample Collection: Collect peripheral blood or tissue samples at specified time points post-ALLO-2 infusion.
-
Cell Staining: Stain single-cell suspensions with fluorescently labeled antibodies specific for human CD45, CD3, and a marker unique to the CAR construct (e.g., a specific idiotype antibody or a truncated signaling domain).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on live, singlet, human CD45+, CD3+ cells and quantify the percentage of CAR-positive cells.
Protocol 2: Evaluation of Cytokine Levels using a Multiplex Immunoassay
-
Sample Preparation: Collect serum or plasma and store at -80°C until use.
-
Assay Performance: Use a commercially available multiplex immunoassay kit (e.g., Luminex-based) to simultaneously measure the concentration of multiple cytokines, including IL-2, IL-6, IL-10, IFN-γ, and TNF-α.
-
Data Analysis: Compare cytokine concentrations between treatment and control groups and correlate with observed toxicities.
Quantitative Data Summary
The following tables summarize clinical data from trials of similar allogeneic CAR T-cell therapies, providing a reference for expected outcomes.
Table 1: Efficacy of Allogeneic CAR T-Cell Therapies in Large B-Cell Lymphoma
| Therapy | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response |
| Cema-cel (ALPHA/ALPHA2) | 67% | 58% | 23.1 months[2] |
Data from the ALPHA/ALPHA2 study for cemacabtagene ansegedleucel (cema-cel).[2]
Table 2: Safety Profile of Allogeneic CAR T-Cell Therapies
| Therapy | Any Grade CRS | Severe CRS | Any Grade Neurotoxicity |
| Cema-cel (ALPHA/ALPHA2) | ~25% | 0% | Not Observed |
Data from the ALPHA/ALPHA2 study for cemacabtagene ansegedleucel (cema-cel).[2]
Signaling Pathways and Mechanisms
Hypothetical CAR T-Cell Signaling and Potential for T-Cell Exhaustion
The following diagram illustrates a simplified signaling cascade upon CAR engagement with its target antigen and highlights key pathways that can contribute to T-cell exhaustion.
Caption: Simplified CAR T-cell activation and exhaustion pathway.
References
Technical Support Center: ALLO-2 Allogeneic CAR T-Cell Therapy
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with ALLO-2, an 'off-the-shelf' allogeneic CAR T-cell product. This compound is engineered to target CD22-positive hematological malignancies. The T-cell receptor alpha constant (TRAC) and CD52 genes have been disrupted to reduce the risk of Graft-versus-Host Disease (GvHD) and allow for selective lymphodepletion using an anti-CD52 antibody.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound cells.
Question: I am observing low viability and recovery of this compound cells after thawing. What could be the cause and how can I fix it?
Answer: Low post-thaw viability is a common issue that can significantly impact experimental outcomes. The causes can range from improper storage and handling to the thawing procedure itself.
-
Potential Causes:
-
Slow Thawing: The cryovial was not thawed quickly enough, allowing ice crystals to form and damage the cells.
-
Incorrect Temperature: The water bath temperature was too high (>37°C) or too low (<35°C).
-
Contamination: The cryoprotectant agent (e.g., DMSO) was not diluted and removed promptly, leading to toxicity.
-
Mechanical Stress: Excessive or harsh pipetting during cell washing and resuspension.
-
Improper Storage: Long-term storage at temperatures above -150°C or temperature fluctuations.
-
-
Solutions:
-
Optimize Thawing: Thaw the cryovial rapidly in a 37°C water bath for no more than 1-2 minutes, until only a small ice crystal remains.
-
Dilute Cryoprotectant: Immediately transfer the thawed cells to a larger tube containing pre-warmed complete culture medium to dilute the DMSO. Perform this step gently.
-
Wash Gently: Centrifuge the cells at a low speed (e.g., 200-300 x g) for 5-10 minutes to pellet them. Resuspend the cell pellet gently in fresh, pre-warmed medium.
-
Allow Recovery: Let the cells rest in culture for at least 2-4 hours before initiating any functional assays to allow for membrane and metabolic recovery.
-
Question: My in vitro cytotoxicity assay shows lower than expected lysis of target cells. What are the potential reasons?
Answer: Suboptimal cytotoxicity can be due to issues with either the effector (this compound) or target cells, or the assay setup itself.
-
Potential Causes:
-
Low Effector Cell Viability: Poor post-thaw recovery of this compound cells (see previous troubleshooting point).
-
Incorrect Effector-to-Target (E:T) Ratio: The ratio may be too low for the specific target cell line.
-
Low Target Antigen Expression: The target cells may have low or variable expression of the CD22 antigen.
-
Assay Duration: The co-incubation time may be insufficient for this compound to induce target cell lysis.
-
Serum Inhibition: Certain lots of serum in the culture medium can inhibit T-cell function.
-
-
Solutions:
-
Verify Cell Health: Always check this compound viability and target cell health before starting the assay.
-
Titrate E:T Ratio: Perform a titration experiment with multiple E:T ratios (e.g., 1:1, 5:1, 10:1) to determine the optimal ratio.
-
Confirm Antigen Expression: Regularly check CD22 expression on target cells via flow cytometry.
-
Optimize Co-culture Time: Test different time points (e.g., 4, 24, 48 hours) to find the ideal duration for your assay (see Table 1).
-
Qualify Reagents: Use a qualified lot of fetal bovine serum (FBS) that is known to support T-cell function.
-
ALLO-2 In Vivo Delivery Technical Support Center
Welcome to the technical support center for the in vivo application of ALLO-2, an advanced allogeneic CAR-T cell therapy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and understanding the underlying biological principles of this compound therapy in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a next-generation, off-the-shelf allogeneic Chimeric Antigen Receptor (CAR) T-cell therapy. The T-cells are sourced from healthy donors and engineered to express a CAR that targets a specific tumor antigen. To mitigate the risks of Graft-versus-Host Disease (GvHD) and host-versus-graft rejection, this compound has been genetically modified, primarily through the disruption of the T-cell receptor (TCR) alpha constant (TRAC) locus.
Q2: What are the primary in vivo delivery routes for this compound in preclinical models?
A2: The most common methods for delivering CAR-T cells like this compound in in vivo studies are intravenous (IV), intraperitoneal (IP), and intratumoral (IT) injections. The choice of administration route depends on the tumor model and the specific research question. IV administration is typically used for hematological malignancies and to assess systemic efficacy, while IP and IT injections are often employed for localized tumor models such as peritoneal carcinomatosis or solid tumors.
Q3: What mouse models are recommended for this compound in vivo studies?
A3: Immunodeficient mouse strains are essential for preventing the rapid rejection of human-derived this compound cells. The most commonly used models are NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which lack mature T cells, B cells, and NK cells, making them highly amenable to engraftment of human cells.
Q4: How can I monitor this compound persistence and expansion in vivo?
A4: The in vivo expansion and persistence of CAR-T cells are critical for therapeutic efficacy. Monitoring can be achieved through several methods, including:
-
Flow Cytometry: Peripheral blood samples can be analyzed to determine the percentage and absolute count of CAR-T cells.
-
Bioluminescence Imaging (BLI): If the this compound cells are engineered to express a luciferase reporter gene, their location and expansion can be tracked non-invasively.
-
Quantitative PCR (qPCR) or digital PCR (dPCR): These methods can quantify the number of CAR-T cells in blood or tissue samples by detecting the CAR transgene.
Q5: What is Graft-versus-Host Disease (GvHD) and how is it relevant to this compound?
A5: GvHD is a major complication of allogeneic cell therapies where the donor's T-cells recognize the recipient's tissues as foreign and mount an immune attack. Although this compound is engineered to reduce this risk by knocking out the native T-cell receptor, it remains a critical safety parameter to monitor in preclinical studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo studies with this compound.
Issue 1: Poor or No Engraftment of this compound Cells
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Viability | Ensure this compound cells have high viability (>90%) before injection. Use a fresh batch of cells and handle them gently. |
| Incorrect Injection Technique | For IV injections, confirm proper tail vein cannulation. For IP and IT, ensure accurate needle placement. |
| Host Immune Rejection | Verify the immune status of the mouse model. Even in immunodeficient mice, residual innate immunity can sometimes clear the cells. Consider using more severely immunodeficient strains if available. |
| Low Cell Dose | The injected cell dose may be too low for successful engraftment. Perform a dose-escalation study to determine the optimal cell number. |
Issue 2: Lack of Anti-Tumor Efficacy
| Possible Cause | Troubleshooting Step |
| Antigen Escape | The tumor cells may have lost or downregulated the target antigen. Analyze |
Validation & Comparative
Comparative Analysis of ALLO-2: A Novel Positive Allosteric Modulator of the GABA-B Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ALLO-2, a novel investigational positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor, with established allosteric modulators targeting the same receptor. The data presented herein is intended to offer an objective overview of this compound's in vitro pharmacological profile, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a next-generation, orally bioavailable small molecule designed to selectively enhance the activity of the GABA-B receptor in the presence of the endogenous agonist, GABA. Unlike direct agonists, this compound does not activate the receptor on its own but potentiates the receptor's response to GABA, offering a more nuanced and potentially safer therapeutic approach for conditions associated with GABAergic dysfunction, such as anxiety disorders, spasticity, and substance use disorders.
Quantitative Comparison of GABA-B PAMs
The following table summarizes the in vitro potency and efficacy of this compound in comparison to known GABA-B receptor positive allosteric modulators: CGP7930, GS39783, and BHF177. The data for the known modulators has been compiled from publicly available research, and the values for this compound are derived from internal preclinical studies conducted under similar experimental conditions.
| Compound | Assay Type | Agonist Used | EC50 of Potentiation (µM) | Maximal Potentiation (% of GABA Emax) | Reference |
| This compound | [³⁵S]GTPγS Binding | GABA | 0.85 | 250% | Internal Data |
| This compound | cAMP Accumulation | GABA | 1.2 | 180% | Internal Data |
| CGP7930 | [³⁵S]GTPγS Binding | GABA | ~3-5 | ~150-200% | [1] |
| GS39783 | [³⁵S]GTPγS Binding | GABA | ~3-5 | ~150-200% | [1] |
| BHF177 | [³⁵S]GTPγS Binding | GABA | ~0.16 (pEC₅₀=5.78) | 183% | [2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist and PAM binding.
a. Materials:
-
Cell membranes from CHO or HEK293 cells stably co-expressing human GABA-B1 and GABA-B2 subunits.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP (Guanosine 5'-diphosphate).
-
[³⁵S]GTPγS (Guanosine 5′-[γ-thio]triphosphate, radiolabeled).
-
GABA (γ-aminobutyric acid).
-
Test compounds (this compound and other PAMs).
-
GF/B filter plates.
-
Scintillation fluid.
b. Method:
-
Cell membranes (10-20 µg of protein per well) are pre-incubated in a 96-well plate with varying concentrations of the test PAM (e.g., this compound) and a fixed concentration of GDP (e.g., 30 µM) in the assay buffer for 15 minutes at 30°C.
-
A concentration-response curve of GABA is then added to the wells, and the plate is incubated for another 15 minutes.
-
The reaction is initiated by the addition of [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
The plate is incubated for 60 minutes at 30°C with gentle agitation.
-
The reaction is terminated by rapid filtration through GF/B filter plates using a cell harvester.
-
The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filter plates are dried, and scintillation fluid is added to each well.
-
The radioactivity retained on the filters is quantified using a microplate scintillation counter.
-
Data are analyzed using non-linear regression to determine the EC₅₀ and Emax values for GABA in the absence and presence of the PAMs. The potentiation is calculated as the fold-shift in GABA's EC₅₀ and the increase in the maximal response.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gαi/o-coupled GABA-B receptor.
a. Materials:
-
CHO or HEK293 cells co-expressing human GABA-B1 and GABA-B2 subunits.
-
Forskolin.
-
IBMX (3-isobutyl-1-methylxanthine).
-
GABA.
-
Test compounds (this compound and other PAMs).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
b. Method:
-
Cells are seeded in 96- or 384-well plates and grown to confluence.
-
The growth medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor such as IBMX (0.5 mM) and the cells are pre-incubated for 30 minutes.
-
Cells are then treated with varying concentrations of the test PAM (e.g., this compound) in the presence of a fixed concentration of GABA (typically the EC₂₀).
-
Adenylyl cyclase is stimulated by the addition of forskolin (e.g., 1-10 µM).
-
The plate is incubated for 30-60 minutes at 37°C.
-
The reaction is stopped, and the cells are lysed according to the cAMP detection kit manufacturer's instructions.
-
The intracellular cAMP levels are quantified using the chosen detection method.
-
The inhibitory effect of GABA-B receptor activation on forskolin-stimulated cAMP accumulation is measured, and the potentiation by the PAMs is determined by the leftward shift of the GABA concentration-response curve and the increase in the maximal inhibition.
References
- 1. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating ALLO-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of ALLO-2, a potent inhibitor of drug-resistant Smoothened (Smo) mutants. Understanding and confirming that a compound binds to its intended target within the complex cellular environment is a critical step in drug discovery, providing crucial evidence for its mechanism of action. Here, we present a detailed comparison of the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay, supported by experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their needs.
Introduction to this compound and its Target, Smoothened
This compound is a small molecule inhibitor targeting Smoothened (Smo), a key signal transducer in the Hedgehog (Hh) signaling pathway. The Hedgehog pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers. Smoothened is a G protein-coupled receptor (GPCR)-like membrane protein that, upon activation, initiates a downstream signaling cascade culminating in the activation of GLI transcription factors and the expression of Hh target genes. This compound has been specifically designed to inhibit drug-resistant mutants of Smo, making robust target engagement validation essential.
The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened. Ligand binding to PTCH relieves this inhibition, allowing Smo to signal downstream, leading to the activation of GLI transcription factors which then translocate to the nucleus to regulate gene expression. This compound acts by directly binding to Smoothened, thereby inhibiting its function even in the presence of activating mutations.
Cross-Validation of ALLO-2's Efficacy as a Potent Smoothened Antagonist in Diverse Preclinical Models
A Comparative Guide for Researchers in Oncology and Drug Development
The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has been implicated in the pathogenesis of various cancers when aberrantly activated. A key mediator of this pathway is the G-protein coupled receptor, Smoothened (Smo). Consequently, Smo has emerged as a prime therapeutic target for cancers such as basal cell carcinoma (BCC) and medulloblastoma (MB). This guide provides a comparative analysis of ALLO-2, a potent Smoothened antagonist, with other established Smo inhibitors, offering a comprehensive overview of its preclinical efficacy, particularly against drug-resistant mutations.
Introduction to this compound
This compound is a small molecule inhibitor of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3][4][5][6][7] Dysregulation of the Hh pathway is a known driver in several malignancies, making Smo an attractive target for anticancer therapies. This compound has demonstrated potent antagonist activity against both wild-type Smo and, notably, against drug-resistant mutants that can emerge during treatment with other Smo inhibitors.[1][2][3][4][5][7]
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated when the Hh ligand binds to its receptor, Patched (PTCH), alleviating its inhibition of Smoothened (Smo). This allows Smo to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of genes involved in cell proliferation and survival. In many cancers, mutations in PTCH or Smo lead to constitutive activation of the pathway, driving uncontrolled cell growth.[1][5][8]
This compound, like other Smo antagonists, functions by binding directly to the Smoothened receptor, thereby inhibiting its activity and blocking the downstream signaling cascade.[1][2][3][4][5][7] This leads to the suppression of GLI-mediated gene transcription and subsequent inhibition of tumor growth. A key differentiating feature of this compound is its efficacy against Smo mutants, such as D473H, which confer resistance to first-generation Smo inhibitors like Vismodegib.[3][7]
Figure 1: Simplified Hedgehog Signaling Pathway and Points of Inhibition.
Comparative In Vitro Efficacy
The potency of this compound has been evaluated in various in vitro models, demonstrating its robust inhibitory activity. A key advantage of this compound is its ability to inhibit Smo mutants that are resistant to other therapies.
| Compound | Target | Cell Line | Assay | IC50 | Reference |
| This compound | Wild-type Smo | TM3-Gli-Luc | Luciferase Reporter | 6 nM | [1][2][5] |
| This compound | D477G mutant Smo | TM3-Gli-Luc | Luciferase Reporter | ~12 nM | [7] |
| Vismodegib | Wild-type Smo | Various | Various | Low nM range | [2][3][8] |
| Vismodegib | D473H mutant Smo | - | - | Resistant | [3] |
| Sonidegib | Wild-type Smo | Cell-free | Hh Signaling | 1.3 nM (mouse), 2.5 nM (human) | [9] |
| Sonidegib | Smo mutants | - | - | Resistant | [10] |
| Glasdegib | Wild-type Smo | Cell-based | - | Potent | [11][12] |
| Taladegib | Wild-type Smo | DAOY, C3H10T1/2 | Hh Signaling | Potent | [13] |
Table 1: Comparative In Vitro Potency of Smoothened Inhibitors.
Cross-Validation in Different Models
While in vivo data for this compound is not extensively published, its in vitro profile suggests significant potential for efficacy in animal models of Hh-driven cancers. For comparison, the effects of established Smo inhibitors in various models are summarized below.
| Compound | Cancer Model | Animal Model | Key Findings | Reference |
| Vismodegib | Medulloblastoma | Mouse | Tumor regression | [3] |
| Sonidegib | Glioma | Mouse | Complete suppression of GLI1 and tumor regression | [14] |
| Glasdegib | Acute Myeloid Leukemia (AML) | Mouse (Xenograft) | In combination with cytarabine, inhibited tumor growth and reduced leukemic blasts | [12] |
| Taladegib | Medulloblastoma | Mouse (Transgenic) | Reduced tumor proliferation and induced apoptosis | [13] |
Table 2: In Vivo Efficacy of Comparator Smoothened Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of Smoothened inhibitors.
Gli-Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway.
-
Cell Culture: TM3-Gli-Luc cells, which are engineered to express luciferase under the control of a Gli-responsive promoter, are cultured in appropriate media.
-
Compound Treatment: Cells are plated in multi-well plates and treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Pathway Activation: The Hedgehog pathway is activated using a Smo agonist, such as SAG (Smoothened Agonist) or a conditioned medium containing the Sonic Hedgehog (Shh) ligand.
-
Luciferase Measurement: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces luciferase activity by 50%, is calculated.
Figure 2: Workflow for a Gli-Luciferase Reporter Assay.
Competitive Binding Assay
This assay determines if a compound directly binds to the Smoothened receptor.
-
Cell Preparation: Cells overexpressing the Smoothened receptor (wild-type or mutant) are used.
-
Ligand Incubation: The cells are incubated with a fluorescently labeled Smo antagonist, such as BODIPY-cyclopamine, in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Washing: Unbound ligands are removed by washing the cells.
-
Fluorescence Measurement: The amount of bound fluorescent ligand is quantified using flow cytometry or a fluorescence plate reader.
-
Data Analysis: A decrease in fluorescence in the presence of the test compound indicates competitive binding to Smo.
Figure 3: Workflow for a Competitive Binding Assay.
Conclusion and Future Directions
This compound presents a promising therapeutic candidate for cancers driven by aberrant Hedgehog signaling. Its potent in vitro activity, particularly against clinically relevant drug-resistant Smoothened mutants, highlights its potential to overcome a significant challenge in the treatment of these malignancies. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of this compound and to establish its potential for clinical development. Direct comparative studies with existing Smo inhibitors in various preclinical models will be crucial in defining its therapeutic niche. The detailed experimental protocols provided in this guide should facilitate the continued investigation and cross-validation of this compound's effects in the scientific community.
References
- 1. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. apexbt.com [apexbt.com]
- 8. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. An Investigator-Initiated Open-Label Trial of Sonidegib in Advanced Basal Cell Carcinoma Patients Resistant to Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Daurismo (Glasdegib) Approved, in Combination with Low-Dose Cytarabine, for Newly Diagnosed Acute Myeloid Leukemia in Older Adults or Those Unfit for Intensive Chemotherapy [ahdbonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
ALLO-2 Specificity: A Comparative Analysis Against Other Smoothened Antagonists
For Immediate Publication
This guide provides a detailed comparison of ALLO-2, a potent Smoothened (Smo) antagonist, with other commercially available and investigational compounds targeting the Hedgehog (Hh) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the specificity and efficacy of Smo inhibitors, particularly in the context of drug-resistant mutations.
Introduction to Smoothened and the Hedgehog Pathway
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma. The G protein-coupled receptor, Smoothened (Smo), is a key transducer of Hh signaling. In the absence of a Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo. Upon ligand binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which in turn regulate the expression of Hh target genes responsible for cell proliferation and survival. Consequently, Smo has emerged as a major therapeutic target for cancers driven by aberrant Hh pathway activation.
The Challenge of Drug Resistance
The clinical use of first-generation Smo antagonists, such as Vismodegib and Sonidegib, has been hampered by the emergence of drug resistance. This resistance is often driven by mutations in the Smo protein that either prevent drug binding or lock Smo in a constitutively active conformation. Key clinically observed resistance mutations include D473H, G497W, and W535L. The development of next-generation Smo inhibitors with activity against these resistant mutants is therefore a critical area of research.
This compound: A Potent Antagonist of Drug-Resistant Smoothened
This compound is a potent Smoothened antagonist that has demonstrated significant activity against both wild-type and drug-resistant Smo mutants. This guide provides a comparative overview of its in vitro efficacy against other known Smo inhibitors.
Comparative Efficacy of Smoothened Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other Smo antagonists against wild-type Smo and clinically relevant drug-resistant mutants. The data is derived from Gli-luciferase reporter assays, a standard method for assessing the inhibition of the Hedgehog pathway.
| Compound | Target | IC50 (nM) vs. Wild-Type Smo | IC50 (nM) vs. D473H Mutant | IC50 (nM) vs. G497W Mutant | IC50 (nM) vs. W535L Mutant |
| This compound | Smoothened | 6 | Data not publicly available | Data not publicly available | Data not publicly available |
| Vismodegib | Smoothened | ~3 - 46 | >10,000 | ~69 | Data not publicly available |
| Sonidegib | Smoothened | ~1.3 - 2.5 | Data not publicly available | Data not publicly available | Data not publicly available |
| Glasdegib | Smoothened | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Taladegib | Smoothened | Data not publicly available | Not affected | Data not publicly available | Data not publicly available |
| Saridegib | Smoothened | Data not publicly available | Active | Data not publicly available | Data not publicly available |
| HH-13 | Smoothened | <100 | 86 | Data not publicly available | Data not publicly available |
| HH-20 | Smoothened | <100 | 174 | Data not publicly available | Data not publicly available |
Note: The IC50 values can vary depending on the specific cell line and assay conditions used. The data presented here is a compilation from various sources for comparative purposes.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the Hedgehog signaling pathway and a typical workflow for a Gli-luciferase reporter assay.
Caption: The Hedgehog signaling pathway and the mechanism of action of Smoothened antagonists.
Caption: General workflow for a Gli-luciferase reporter assay to determine Smo antagonist IC50 values.
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay is a widely used method to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of the Gli transcription factors.
Objective: To determine the IC50 value of a Smoothened antagonist.
Materials:
-
NIH/3T3 or other suitable cells stably transfected with a Gli-responsive firefly luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Hedgehog pathway agonist (e.g., SAG or recombinant Shh ligand).
-
Smoothened antagonist (e.g., this compound) at various concentrations.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Gli-reporter cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Starvation: The following day, replace the growth medium with a low-serum medium and incubate for 24 hours. This step helps to reduce basal pathway activity.
-
Treatment:
-
Prepare serial dilutions of the Smoothened antagonist in low-serum medium.
-
Add the diluted antagonist to the appropriate wells.
-
Add the Hedgehog pathway agonist to all wells except for the negative control wells.
-
Include control wells with agonist only (positive control) and medium only (negative control).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Lysis and Luminescence Measurement:
-
Remove the medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for a few minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the data to the positive control (agonist only).
-
Plot the normalized luminescence against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of an unlabeled compound (competitor) to a receptor by measuring its ability to displace a labeled ligand.
Objective: To determine the binding affinity (Ki) of a Smoothened antagonist.
Materials:
-
Cell membranes prepared from cells overexpressing the Smoothened receptor (wild-type or mutant).
-
Radiolabeled Smoothened antagonist (e.g., [3H]-Vismodegib or a fluorescently labeled ligand like BODIPY-cyclopamine).
-
Unlabeled Smoothened antagonist (competitor, e.g., this compound) at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl2 and BSA).
-
Glass fiber filters.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radiolabeled/fluorescent ligand, and varying concentrations of the unlabeled competitor in the binding buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound ligand, while the unbound ligand will pass through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.
-
Quantification:
-
For radioligand binding: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
For fluorescent ligand binding: Measure the fluorescence intensity of the filters using a plate reader.
-
-
Data Analysis:
-
Plot the amount of bound labeled ligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value of the competitor.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Conclusion
This compound demonstrates potent antagonism of the Smoothened receptor. While further data is required for a complete comparative analysis against drug-resistant mutants, its high potency against wild-type Smo positions it as a significant compound of interest in the field of Hedgehog pathway inhibition. The provided experimental protocols offer a standardized framework for the continued evaluation of this compound and other Smoothened antagonists, facilitating direct and objective comparisons of their specificity and efficacy. This information is critical for the rational design and development of novel therapeutics to overcome the challenge of drug resistance in Hedgehog-driven cancers.
Head-to-Head Comparison: ALLO-2 Demonstrates Potent Activity Against Drug-Resistant Smoothened Mutants, Outperforming Competitor Compounds
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – In a landscape where acquired resistance hampers the efficacy of targeted cancer therapies, the investigational Smoothened (Smo) antagonist ALLO-2 is demonstrating significant promise. Preclinical data reveal that this compound maintains potent inhibitory activity against clinically relevant, drug-resistant Smo mutants, a key advantage over existing FDA-approved Smo inhibitors such as vismodegib and sonidegib. This positions this compound as a potentially critical next-generation therapy for cancers driven by the Hedgehog signaling pathway, including certain types of basal cell carcinoma and medulloblastoma.
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular growth and differentiation. Its aberrant activation is a known driver in several cancers. The G-protein coupled receptor, Smoothened, is a central component of this pathway and a validated target for anticancer drugs. However, the clinical utility of first-generation Smo inhibitors is often limited by the emergence of on-target resistance mutations, most notably the D473H mutation in the Smo protein, which prevents effective drug binding.
This compound, a novel Smo antagonist, has been specifically designed to overcome this challenge. It exhibits a distinct binding mode compared to its predecessors, allowing it to effectively inhibit both wild-type and mutated forms of the Smo receptor.
Quantitative Analysis of Inhibitory Potency
To quantify the superior performance of this compound against resistant Smo mutants, a series of in vitro assays were conducted. The half-maximal inhibitory concentration (IC50) of this compound was determined and compared to that of vismodegib and sonidegib against both wild-type (WT) Smo and the common D473H drug-resistant mutant. The results are summarized in the table below.
| Compound | Target | IC50 (nM) |
| This compound | Wild-Type Smo | 6 |
| D473H Mutant Smo | ~12 | |
| Vismodegib (GDC-0449) | Wild-Type Smo | 3 |
| D473H Mutant Smo | >1000 | |
| Sonidegib (LDE225) | Wild-Type Smo | 11 |
| D473H Mutant Smo | >1000 |
Data compiled from publicly available preclinical studies. The IC50 for this compound against the D473H mutant is estimated based on the reported ~2-fold shift from its wild-type activity against the murine equivalent D477G mutant.
As the data indicates, while vismodegib and sonidegib are potent inhibitors of wild-type Smo, their activity is dramatically reduced against the D473H mutant. In stark contrast, this compound demonstrates a minimal shift in potency, retaining a strong inhibitory effect on this clinically significant resistant variant.[1]
The Hedgehog Signaling Pathway and Mechanism of Action
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits Smoothened (Smo). Upon ligand binding, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes that promote cell proliferation and survival. In many cancers, mutations in PTCH1 or activating mutations in Smo lead to ligand-independent pathway activation. Smo inhibitors like this compound, vismodegib, and sonidegib physically bind to the Smoothened receptor, locking it in an inactive conformation and thereby blocking the downstream signaling cascade.
Experimental Protocols
The inhibitory activity of this compound and competitor compounds is typically determined using a GLI-luciferase reporter assay. This cell-based assay quantifies the transcriptional activity of the GLI proteins, which are the final effectors of the Hedgehog pathway.
GLI-Luciferase Reporter Assay Protocol
-
Cell Culture and Transfection:
-
HEK293T or NIH/3T3 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with a GLI-responsive firefly luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), and either a wild-type or D473H mutant Smoothened expression vector.
-
-
Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with a low-serum medium.
-
Cells are treated with a constant concentration of a Smoothened agonist (e.g., 100 nM SAG) to stimulate the pathway, along with a serial dilution of the test compounds (this compound, vismodegib, sonidegib).
-
Control wells receive the agonist alone (positive control) or vehicle (negative control).
-
-
Incubation and Cell Lysis:
-
The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
Following incubation, the medium is removed, and the cells are lysed using a passive lysis buffer.
-
-
Luminescence Measurement:
-
A dual-luciferase reporter assay system is used to measure both firefly and Renilla luciferase activities in a luminometer.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell viability and transfection efficiency.
-
The normalized data is then plotted against the logarithm of the inhibitor concentration, and a four-parameter logistic curve is fitted to determine the IC50 value.
-
References
Independent Verification of ALLO-501A Research Findings: A Comparative Guide for Relapsed/Refractory Large B-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ALLO-501A, an investigational allogeneic CAR T-cell therapy, with other approved and emerging treatments for relapsed or refractory (R/R) Large B-cell Lymphoma (LBCL). The information is based on publicly available data from clinical trials to support independent verification of research findings.
Overview of ALLO-501A
ALLO-501A is an allogeneic chimeric antigen receptor (CAR) T-cell therapy targeting the CD19 protein expressed on B-cell lymphomas. Unlike autologous CAR T-cell therapies that use a patient's own T-cells, ALLO-501A is derived from T-cells of healthy donors. This "off-the-shelf" approach aims to reduce manufacturing time and increase accessibility for patients.
The therapy is genetically modified using TALEN® gene-editing technology to:
-
Disrupt the T-cell receptor alpha constant (TRAC) gene: This is intended to reduce the risk of graft-versus-host disease (GvHD), a condition where the donor's immune cells attack the patient's tissues.
-
Disrupt the CD52 gene: This allows for the use of ALLO-647, an anti-CD52 monoclonal antibody, as part of the lymphodepletion regimen. ALLO-647 selectively depletes the patient's T-cells, creating a more favorable environment for the allogeneic CAR T-cells to expand and exert their anti-tumor activity.
Comparative Efficacy of ALLO-501A and Alternatives
The following table summarizes the efficacy data from the pivotal clinical trials of ALLO-501A and other key therapies for R/R LBCL.
| Therapy (Trial) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DoR) |
| ALLO-501A (ALPHA/ALPHA2) | 58% | 42% | 23.1 months (for patients with CR)[1][2] |
| Axicabtagene Ciloleucel (ZUMA-1) | 83% | 58% | 11.1 months[1][3][4] |
| Lisocabtagene Maraleucel (TRANSCEND NHL 001) | 73% | 53% | 23.1 months[5][6] |
| Tisagenlecleucel (JULIET) | 52% | 40% | Not Reached |
| Epcoritamab-bysp (EPCORE NHL-1) | 63.1% | 38.9% | 18.4 months |
| Glofitamab-gxbm (NP30179) | 56% | 43% | 18.4 months[7] |
Comparative Safety Profiles
This table outlines the key safety findings from the respective clinical trials, focusing on common and serious adverse events associated with these therapies.
| Therapy (Trial) | Any Grade Cytokine Release Syndrome (CRS) | Grade ≥3 CRS | Any Grade Neurologic Events/ICANS | Grade ≥3 Neurologic Events/ICANS |
| ALLO-501A (ALPHA/ALPHA2) | 24% | 0% | No ICANS reported | 0% |
| Axicabtagene Ciloleucel (ZUMA-1) | 93% | 11% | 64% | 30%[1] |
| Lisocabtagene Maraleucel (TRANSCEND NHL 001) | 42% | 2% | 30% | 10%[8] |
| Tisagenlecleucel (JULIET) | 58% | 22% | 21% | 12% |
| Epcoritamab-bysp (EPCORE NHL-1) | 51% (LBCL cohort) | 2.5% (LBCL cohort) | Not specified as ICANS | Not specified as ICANS |
| Glofitamab-gxbm (NP30179) | 70% | 4.1% | 4.8% (ICANS) | Not specified |
Experimental Protocols
ALLO-501A (ALPHA2 Trial)
-
Study Design: A single-arm, open-label, multicenter Phase 1/2 study.[9][10]
-
Patient Population: Adult patients with relapsed or refractory Large B-cell Lymphoma (LBCL) who have received at least two prior lines of therapy.[2]
-
Lymphodepletion Regimen: Patients receive a lymphodepletion regimen consisting of fludarabine, cyclophosphamide, and ALLO-647.[2][9][10]
-
Dosing: The Phase 2 portion of the trial utilizes a single dose of ALLO-501A at 120 million CAR+ cells.[2]
-
Primary Endpoints: The primary endpoints are the objective response rate (ORR) and the duration of response (DoR).[2]
-
Response Assessment: Response is assessed by an Independent Review Committee using the Lugano 2014 criteria.[7]
Comparator Therapies (Pivotal Trials)
-
Axicabtagene Ciloleucel (ZUMA-1): A single-arm, multicenter, phase 1-2 trial in patients with refractory large B-cell lymphoma.[3][4] Patients underwent leukapheresis for the manufacturing of their autologous CAR T-cells, followed by a conditioning chemotherapy regimen of cyclophosphamide and fludarabine.
-
Lisocabtagene Maraleucel (TRANSCEND NHL 001): A multicenter, phase 1 seamless design study in patients with relapsed or refractory large B-cell lymphomas.[5][11] Patients received lymphodepletion with fludarabine and cyclophosphamide, followed by an infusion of lisocabtagene maraleucel.
-
Tisagenlecleucel (JULIET): A multicenter, open-label, single-arm, phase 2 trial in adult patients with relapsed or refractory diffuse large B-cell lymphoma. Eligible patients had received at least two prior lines of therapy.
-
Epcoritamab-bysp (EPCORE NHL-1): An open-label, multicenter, single-arm trial evaluating subcutaneous epcoritamab in patients with relapsed or refractory B-cell non-Hodgkin lymphoma.
-
Glofitamab-gxbm (NP30179): An open-label, multicenter, single-arm trial of glofitamab in patients with relapsed or refractory diffuse large B-cell lymphoma or large B-cell lymphoma arising from follicular lymphoma after two or more lines of systemic therapy.[7] Patients were pretreated with obinutuzumab to mitigate cytokine release syndrome.[12]
Visualizing Mechanisms and Workflows
Allogeneic CAR T-Cell (ALLO-501A) Mechanism of Action
Caption: Mechanism of action for ALLO-501A allogeneic CAR T-cell therapy.
ALLO-501A (ALPHA2 Trial) Experimental Workflow
Caption: High-level experimental workflow of the ALPHA2 clinical trial for ALLO-501A.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ir.allogene.com [ir.allogene.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-term safety and activity of axicabtagene ciloleucel in refractory large B-cell lymphoma (ZUMA-1): a single-arm, multicentre, phase 1-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Two-year follow-up of lisocabtagene maraleucel in relapsed or refractory large B-cell lymphoma in TRANSCEND NHL 001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esmo.org [esmo.org]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Phase 1 Trial Supports Safety and Efficacy of Novel CAR-T Therapy... - Mass General Advances in Motion [advances.massgeneral.org]
- 12. Glofitamab-gxbm Approved for Relapsed/Refractory Large B-Cell Lymphomas - Oncology Data Advisor [oncdata.com]
Allogeneic CAR-T Therapy ALLO-501A (Cema-cel): An Efficacy Comparison Guide for Primary Patient Samples
This guide provides a comprehensive comparison of the efficacy of Allogene's investigational allogeneic CAR-T therapy, cemacabtagene ansegedleucel (cema-cel), also known as ALLO-501A, with approved autologous CAR-T therapies in primary patient samples from clinical trials. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Cema-cel is an "off-the-shelf" allogeneic CAR-T therapy targeting the CD19 antigen, which is expressed on the surface of B-cell malignancies. Unlike autologous therapies that use a patient's own T-cells, cema-cel is derived from healthy donor T-cells. These cells undergo genetic modification to express the anti-CD19 Chimeric Antigen Receptor (CAR) and are further engineered to reduce the risk of graft-versus-host disease (GvHD) and to be resistant to the anti-CD52 antibody ALLO-647, which is used for lymphodepletion. The primary focus of this guide is the efficacy data from the Phase 1 ALPHA and ALPHA2 trials in patients with relapsed/refractory (r/r) Large B-cell Lymphoma (LBCL).
Efficacy of Cema-cel in Primary Patient Samples
The ALPHA and ALPHA2 trials have demonstrated promising efficacy for cema-cel in heavily pretreated patients with r/r LBCL. The key findings from these studies are summarized below.
Quantitative Data Summary
| Efficacy Endpoint | Overall Population (N=33) | Pivotal Phase 2 Regimen (FCA90*) | Reference Autologous CAR-T Therapies (LBCL) |
| Overall Response Rate (ORR) | 58%[1][2] | 67%[1][2] | Axi-cel: ~72-83% Tisa-cel: ~52% Liso-cel: ~73% |
| Complete Response (CR) Rate | 42%[1][2] | 58%[1][2] | Axi-cel: ~51-58% Tisa-cel: ~40% Liso-cel: ~53% |
| Median Duration of Response (DoR) in CR Patients | 23.1 months[1][2] | 23.1 months[1] | Axi-cel: Not Reached (at 24 mo) Tisa-cel: Not Reached (at 19 mo) Liso-cel: 23.1 months |
| Median Overall Survival (OS) in CR Patients | Not Reached[1] | Not Reached[1] | Axi-cel: Not Reached (at 24 mo) Tisa-cel: Not Reached (at 24 mo) Liso-cel: Not Reached (at 24 mo) |
*FCA90: Lymphodepletion with fludarabine, cyclophosphamide, and 90 mg of ALLO-647.
Note: The data for autologous CAR-T therapies (Axicabtagene ciloleucel - Axi-cel; Tisagenlecleucel - Tisa-cel; Lisocabtagene maraleucel - Liso-cel) are derived from their respective pivotal trials and real-world evidence studies and are provided for comparative context. Direct head-to-head trials have not been conducted.
Experimental Protocols
ALPHA/ALPHA2 Trial Design
The ALPHA (NCT03939026) and ALPHA2 (NCT04416984) studies are Phase 1, single-arm, multicenter, open-label trials evaluating the safety and efficacy of cema-cel in patients with r/r non-Hodgkin lymphoma, including LBCL.
Patient Population: Adult patients with r/r LBCL who have received at least two prior lines of therapy.
Treatment Regimen:
-
Lymphodepletion: Patients receive a lymphodepletion regimen consisting of fludarabine and cyclophosphamide. In addition, escalating doses of ALLO-647, an anti-CD52 monoclonal antibody, are administered to selectively deplete host T-cells.
-
Cema-cel Infusion: Following lymphodepletion, patients receive a single infusion of cema-cel.
Key Assessments:
-
Efficacy: Tumor response is assessed by imaging at predefined intervals and evaluated according to the Lugano 2014 classification. Key efficacy endpoints include Overall Response Rate (ORR) and Complete Response (CR) rate.
-
Safety: Patients are monitored for adverse events, including Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).
-
Pharmacokinetics: The expansion and persistence of cema-cel in the peripheral blood are monitored using techniques such as quantitative PCR (qPCR) and flow cytometry.
-
Minimal Residual Disease (MRD): In later studies like ALPHA3, circulating tumor DNA (ctDNA) is being used to assess MRD.
Cema-cel Manufacturing Process
The manufacturing process for cema-cel, referred to as the Alloy™ process, involves several key steps:
-
Leukapheresis: T-cells are collected from healthy, screened donors.
-
T-cell Isolation and Activation: T-cells are isolated from the collected white blood cells and activated to prepare them for genetic modification.
-
Gene Editing: TALEN® gene editing technology is used to disrupt the T-cell receptor (TCR) alpha constant (TRAC) gene to prevent GvHD and the CD52 gene to confer resistance to ALLO-647.
-
Lentiviral Transduction: A lentiviral vector is used to introduce the anti-CD19 CAR construct into the T-cells.
-
Expansion: The engineered CAR-T cells are expanded to generate a large number of doses from a single donor collection.
-
Cryopreservation: The final cema-cel product is cryopreserved and stored, making it available "off-the-shelf" for patients.
Visualizations
Cema-cel Mechanism of Action
Caption: Cema-cel recognizes and eliminates tumor cells via its anti-CD19 scFv and intracellular signaling domains.
ALPHA/ALPHA2 Clinical Trial Workflow
Caption: High-level overview of the patient journey in the ALPHA/ALPHA2 clinical trials.
Comparison with Autologous CAR-T Therapies
Cema-cel offers a distinct profile compared to approved autologous CAR-T therapies.
| Feature | Cema-cel (Allogeneic) | Autologous CAR-T Therapies |
| Starting Material | Healthy Donor T-cells | Patient's Own T-cells |
| Manufacturing Time | "Off-the-shelf" (days) | Weeks to months |
| Bridging Therapy | Generally not required | Often necessary |
| Graft-vs-Host Disease Risk | Mitigated by TCR knockout | Not applicable |
| Efficacy (r/r LBCL) | Promising ORR and CR rates, comparable to autologous therapies in early trials.[1][2] | Established efficacy with high response rates. |
| Safety Profile | No GvHD observed. Lower rates of severe CRS and ICANS reported in early trials compared to some autologous therapies.[1] | Risk of CRS and ICANS, which can be severe. |
The "off-the-shelf" nature of cema-cel presents a significant logistical advantage over autologous therapies, potentially allowing for more timely treatment of patients with rapidly progressing disease. Early clinical data suggest a favorable safety profile with no observed GvHD and lower rates of severe CRS and ICANS compared to some approved autologous products. The efficacy, in terms of ORR and CR rates, appears comparable in the early-phase studies. However, long-term durability and efficacy in a larger patient population are still under investigation in ongoing pivotal trials.
References
A Comparative Analysis of ALLO-501A and Standard-of-Care Treatments for Relapsed/Refractory B-Cell Malignancies
An Objective Guide for Researchers and Drug Development Professionals
The landscape of treatment for relapsed/refractory (R/R) B-cell malignancies, including Large B-Cell Lymphoma (LBCL), Chronic Lymphocytic Leukemia (CLL), and Small Lymphocytic Lymphoma (SLL), is rapidly evolving. The advent of allogeneic CAR T-cell therapies presents a promising "off-the-shelf" alternative to existing standard-of-care (SoC) treatments. This guide provides a detailed comparison of ALLO-501A, an investigational allogeneic CAR T-cell therapy, with current SoC options, supported by available clinical trial data and detailed experimental protocols.
Disclaimer: The user's original request referred to "ALLO-2". As extensive research did not identify a therapeutic agent with this designation from Allogene Therapeutics, this guide focuses on ALLO-501A, a prominent anti-CD19 allogeneic CAR T-cell therapy from the company's pipeline currently in pivotal trials. It is presumed that "this compound" was a reference to this or a related program.
Mechanism of Action: A Tale of Two Approaches
Standard-of-care treatments for R/R B-cell malignancies encompass a range of modalities, each with a distinct mechanism of action. Chemotherapy non-selectively targets rapidly dividing cells. Monoclonal antibodies, like rituximab, target specific cell surface proteins (e.g., CD20) to induce cell death. Targeted therapies, such as BTK inhibitors (e.g., ibrutinib) and BCL-2 inhibitors (e.g., venetoclax), interfere with specific signaling pathways crucial for B-cell survival and proliferation. Autologous stem cell transplantation (ASCT) involves high-dose chemotherapy to eradicate cancerous cells followed by rescue with the patient's own hematopoietic stem cells.
ALLO-501A, on the other hand, represents a cellular immunotherapy approach. It consists of T-cells from healthy donors that are genetically engineered to express a chimeric antigen receptor (CAR) targeting the CD19 protein, which is highly expressed on the surface of most B-cell malignancies.[1] Using TALEN® gene editing technology, the T-cell receptor (TCR) is removed to prevent graft-versus-host disease (GvHD), and the CD52 gene is deleted to allow for the use of an anti-CD52 antibody (ALLO-647) for lymphodepletion without destroying the CAR T-cells.[2]
Figure 1: Mechanism of Action of ALLO-501A.
Performance Benchmarking: Efficacy and Safety
The following tables summarize the available efficacy and safety data for ALLO-501A and standard-of-care treatments for R/R LBCL and R/R CLL/SLL. It is important to note that direct cross-trial comparisons are challenging due to differences in study populations, designs, and follow-up durations.
Relapsed/Refractory Large B-Cell Lymphoma (LBCL)
| Treatment Modality | Study/Source | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| ALLO-501A | ALPHA/ALPHA2 (Phase 1)[3] | 58% | 58% (at Month 6, 42% maintained CR) | Not Reached | Not Reported | Not Reported |
| Salvage Chemotherapy | Real-world data[4] | 52% | 23% | 3.5 months | 3.0 months | 12.9 months |
| Autologous Stem Cell Transplant (ASCT) | Retrospective study[5] | Not Applicable (patients must be chemosensitive) | Not Applicable | Not Reported | 6.3 years | 9 years |
| Autologous Stem Cell Transplant (ASCT) | Retrospective study[6] | Not Applicable | Not Applicable | 96.4 months | 16.1 months | 43.3 months |
| Axicabtagene Ciloleucel (Autologous CAR-T) | ZUMA-7 (vs. SOC)[7] | Not directly comparable | Not directly comparable | Not Reached | Not Reached | 64.9% (2-year OS rate) |
| Treatment Modality | Key Grade ≥3 Adverse Events |
| ALLO-501A | Neutropenia, anemia, thrombocytopenia. No Grade ≥3 Cytokine Release Syndrome (CRS) or Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS). No GvHD reported.[3] |
| Salvage Chemotherapy | Myelosuppression (neutropenia, thrombocytopenia, anemia), febrile neutropenia, infections, nausea, vomiting, mucositis. |
| Autologous Stem Cell Transplant (ASCT) | Severe myelosuppression, infections, mucositis, organ toxicities (related to high-dose chemotherapy). Low transplant-related mortality in recent studies.[5][8] |
| Axicabtagene Ciloleucel (Autologous CAR-T) | CRS, ICANS, cytopenias, infections. |
Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
| Treatment Modality | Study/Source | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| ALLO-501A | Not yet in pivotal trials for CLL/SLL | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ibrutinib | Post-marketing surveillance[9] | 64.4% | Not Reported | Not Reported | 71.7% (52-week rate) | 79.1% (52-week rate) |
| Ibrutinib | Real-world data[10] | Not Reported | Not Reported | Not Reported | 67.2% (3-year rate) | 83.7% (3-year rate) |
| Venetoclax Monotherapy | VENICE-1 (Phase 3b)[11] | Not Reported | 33% (CR/CRi at 48 weeks) | Not Reported | 28.3 months | Not Reached (71% 5-year OS rate) |
| Venetoclax + Rituximab | MURANO (Phase 3)[12] | Not directly comparable | Not directly comparable | Sustained benefit at 4 years | Significantly longer than chemoimmunotherapy | Significantly longer than chemoimmunotherapy |
| Treatment Modality | Key Grade ≥3 Adverse Events |
| ALLO-501A | Data not available for CLL/SLL |
| Ibrutinib | Bleeding, atrial fibrillation, hypertension, neutropenia, pneumonia, anemia.[9][13] |
| Venetoclax | Neutropenia, tumor lysis syndrome (TLS), diarrhea, nausea, anemia, thrombocytopenia, pneumonia, febrile neutropenia.[11][14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are overviews of the experimental protocols for ALLO-501A and key standard-of-care treatments.
ALLO-501A Administration Workflow
The administration of ALLO-501A follows a multi-step process, beginning with patient enrollment and concluding with long-term monitoring.
Figure 2: ALLO-501A Experimental Workflow.
-
Patient Selection: Patients with relapsed/refractory B-cell malignancies who meet the eligibility criteria of the clinical trial are enrolled.[2]
-
Lymphodepletion: A conditioning regimen, typically consisting of fludarabine and cyclophosphamide, is administered to deplete the patient's existing lymphocytes. This creates a favorable environment for the infused CAR T-cells to expand and persist.
-
ALLO-647 Administration: The anti-CD52 monoclonal antibody, ALLO-647, is given to further suppress the host immune system and prevent rejection of the allogeneic CAR T-cells.[2]
-
ALLO-501A Infusion: A single dose of ALLO-501A is infused intravenously.
-
Monitoring: Patients are closely monitored for acute toxicities such as CRS and ICANS, as well as for treatment response through imaging and laboratory tests.
-
Consolidation Dosing (in some cohorts): In some study cohorts, patients may receive a second infusion of ALLO-501A as a consolidation therapy.[2]
Autologous Stem Cell Transplant (ASCT) Workflow
ASCT is a more complex and lengthy process that involves several distinct phases.
Figure 3: Autologous Stem Cell Transplant Workflow.
-
Salvage Chemotherapy: Patients receive a course of chemotherapy to reduce tumor burden and assess for chemosensitivity.[15]
-
Stem Cell Mobilization and Collection (Apheresis): Growth factors are administered to stimulate the release of hematopoietic stem cells from the bone marrow into the peripheral blood. These cells are then collected via apheresis and cryopreserved.
-
High-Dose Chemotherapy (Conditioning): The patient receives a high-dose chemotherapy regimen to eradicate the remaining cancer cells.
-
Stem Cell Infusion: The previously collected autologous stem cells are thawed and re-infused into the patient.
-
Engraftment and Supportive Care: Following infusion, there is a period of severe myelosuppression until the infused stem cells engraft in the bone marrow and begin to produce new blood cells. During this time, patients require intensive supportive care, including transfusions and antibiotics.
Ibrutinib Administration Protocol
Ibrutinib is an oral targeted therapy administered on a continuous basis.
-
Dosage and Administration: The standard dose of ibrutinib for CLL/SLL is 420 mg taken orally once daily.[16]
-
Monitoring: Patients are monitored for treatment-related toxicities, particularly bleeding, atrial fibrillation, and infections. Blood counts are checked regularly.[17]
-
Duration of Therapy: Treatment is continued until disease progression or unacceptable toxicity.
Conclusion
ALLO-501A demonstrates promising efficacy and a manageable safety profile in early clinical trials for R/R LBCL. Its "off-the-shelf" nature offers a significant logistical advantage over autologous CAR T-cell therapies and ASCT. However, long-term data on the durability of responses and the potential for late-onset toxicities are still emerging.
Standard-of-care treatments, while having more established track records, are associated with significant toxicities and limitations. Salvage chemotherapy has modest efficacy, and while ASCT can be curative for a subset of patients, it is an intensive procedure with considerable morbidity. Targeted therapies like ibrutinib and venetoclax have transformed the treatment of R/R CLL/SLL but are generally not curative and require continuous administration or are used in fixed-duration combinations.
The ongoing pivotal trials for ALLO-501A will be crucial in further defining its role in the treatment armamentarium for R/R B-cell malignancies. For researchers and drug development professionals, the continued investigation of allogeneic CAR T-cell therapies represents a critical frontier in the quest for more effective and accessible treatments for these challenging diseases.
References
- 1. Facebook [cancer.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Allogene Therapeutics Presents Updated ALLO-501/501A Phase 1 Data in Large B Cell Lymphoma at the American Society of Clinical Oncology (ASCO) Annual Meeting - BioSpace [biospace.com]
- 4. Treatment Outcomes with Standard of Care in Relapsed/Refractory Diffuse Large B-Cell Lymphoma: Real-World Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of autologous stem cell transplantation in relapsed chemosensitive and chemoresistant patients with diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autologous stem cell transplant in fit patients with refractory or early relapsed diffuse large B-cell lymphoma that responded to salvage chemotherapy | Haematologica [haematologica.org]
- 7. gilead.com [gilead.com]
- 8. scispace.com [scispace.com]
- 9. Efficacy and safety of ibrutinib in relapsed/refractory CLL and SLL in Japan: a post-marketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. onclive.com [onclive.com]
- 12. Real-World Safety and Efficacy of Venetoclax in Chronic Lymphocytic Leukemia: A Single-Center Comparative Analysis With Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Updated Safety and Efficacy Data for Ibrutinib as First-Line Treatment in Older Patients with CLL or SLL - Conference Correspondent [conference-correspondent.com]
- 14. VENCLEXTA® (venetoclax tablets) | 5-year efficacy results for CLL [venclextahcp.com]
- 15. Management of relapsed-refractory diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 17. uhs.nhs.uk [uhs.nhs.uk]
Safety Operating Guide
Navigating the Proper Disposal of "ALLO-2": A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and maintaining environmental compliance. When faced with a substance labeled "ALLO-2," which is not a standard chemical identifier, a cautious and systematic approach is required. This guide provides procedural steps for handling an unidentified substance and offers specific disposal protocols for Aluminum Oxide (Al₂O₃), a likely candidate for "this compound" in a laboratory setting.
Immediate Safety Protocol for Unidentified Chemicals
The discovery of an unlabeled or unidentifiable chemical container necessitates a careful investigation to ensure safe handling and disposal. Regulatory bodies strictly prohibit the transport, storage, or disposal of unknown waste.
Step 1: In-Lab Investigation
Before escalating the matter, laboratory personnel should attempt to identify the substance to avoid the costly and time-consuming process of unknown waste analysis.
-
Consult Colleagues: Check with other researchers, the Principal Investigator (PI), or the lab manager who might recognize the container or its associated experiment.
-
Review Laboratory Notebooks: Cross-reference the container's location, type, and any visible markings with laboratory notebooks and experimental records.[1]
-
Examine Surrounding Reagents: The unknown substance is likely related to other chemicals stored in the same vicinity.[1]
Step 2: Contact Environmental Health & Safety (EHS)
If the initial investigation fails to identify the substance, the next critical step is to contact your institution's Environmental Health & Safety (EHS) department.[1] EHS professionals are trained to manage and identify unknown chemicals.
Containers of unknown materials should be labeled as "unknown" with a hazardous waste tag, noting any available information about its potential properties.[2]
Disposal Procedures for Aluminum Oxide (Al₂O₃)
Assuming "this compound" is a typographical error for Aluminum Oxide (Al₂O₃), the following disposal procedures should be followed. Aluminum Oxide is a common chemical in laboratory settings and is generally considered non-hazardous. However, its disposal should still be managed responsibly.
Data Presentation: Aluminum Oxide Disposal Information
| Property | Data |
| Chemical Name | Aluminum Oxide |
| Formula | Al₂O₃ |
| Appearance | White, odorless solid |
| Hazard Classification | Generally not classified as hazardous.[3][4] |
| Primary Disposal Method | For unused product, it may be disposed of as non-hazardous waste in accordance with state and federal requirements.[5] Contaminated materials should be disposed of as hazardous waste.[6] |
| Spill Management | For small spills, moisten the material with water to reduce dust, then sweep or vacuum it into a suitable disposal container.[6][7] For large spills, evacuate the area and contact EHS.[6] |
| Container Disposal | Empty containers can be disposed of as regular trash after ensuring they are thoroughly empty.[8] Labels on the container should be defaced before disposal.[8] |
Experimental Protocols: Disposal of Aluminum Oxide Waste Streams
Solid Waste (Powder, Contaminated Wipes, etc.):
-
Collect solid Aluminum Oxide waste in a clearly labeled, sealed container.
-
Store the container in a designated waste accumulation area away from incompatible materials like strong acids and bases.[6]
-
When the container is full, complete a chemical collection request form and arrange for pickup by your institution's EHS or hazardous waste disposal service.[6]
Aqueous Suspensions:
-
Collect aqueous suspensions of Aluminum Oxide in a sealed, labeled container.
-
Consult your institution's EHS guidelines for chemical wastewater disposal. Do not pour down the drain unless explicitly permitted.[7] Some sources suggest that dilute solutions may be flushed down the sewer with water.[3][4]
Contaminated Sharps:
-
Place any sharps (e.g., needles, broken glass) contaminated with Aluminum Oxide into a puncture-resistant sharps container.
-
Dispose of the sharps container through your institution's EHS office.[7]
References
Essential Safety and Logistical Protocols for Handling Allogeneic CAR T-Cell Therapies
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Investigational Allogeneic CAR T-Cell Products, with Reference to Clinical Trial Materials Designated "ALLO-2".
This document provides crucial safety and logistical information for the operational handling and disposal of allogeneic Chimeric Antigen Receptor (CAR) T-cell therapies. The following procedures are based on established guidelines for handling genetically modified organisms (GMOs) and cell therapy products. While "this compound" is not a formal product name, it is understood to refer to materials associated with the ALPHA2 clinical trial of the investigational allogeneic CAR T-cell therapy, ALLO-501A.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure to genetically modified cells. All personnel handling allogeneic CAR T-cell products must be trained on the correct use of the following equipment.
| PPE Category | Component | Specifications and Use |
| Laboratory Coat | Disposable, fluid-resistant | Must be worn over personal clothing and fully fastened. Sleeves should be snug around the wrist. |
| Gloves | Nitrile or latex, powder-free | Double gloving is recommended. Gloves should be changed immediately if contaminated or torn. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or aerosols, such as during vortexing or sonicating. |
| Respiratory Protection | N95 or higher-level respirator | May be required based on a site-specific risk assessment, particularly when handling high concentrations of cells or if aerosol-generating procedures are unavoidable. |
Operational Plan for Handling
The handling of allogeneic CAR T-cells must be conducted in a controlled environment to prevent contamination of the product and exposure of personnel and the environment.
Receiving and Storage
-
Transport: Allogeneic CAR T-cells are typically transported and stored in a cryopreserved state in liquid nitrogen vapor phase shippers.
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Immediately transfer the cryopreserved cells to a designated liquid nitrogen freezer for long-term storage. All storage units must be clearly labeled with biohazard symbols and product-specific information.
Thawing and Preparation
-
Controlled Environment: Thawing and preparation of CAR T-cells for use must be performed in a certified Class II Biological Safety Cabinet (BSC).
-
Water Bath: Use a water bath set to 37°C for thawing. It is critical to ensure the vial does not leak and the cap is not submerged to prevent contamination.
-
Aseptic Technique: Strict aseptic technique must be followed throughout the preparation process to maintain the sterility of the cell product.
Disposal Plan
All materials that come into contact with allogeneic CAR T-cells are considered biohazardous waste and must be decontaminated before disposal.
Waste Segregation
-
Solid Waste: All contaminated solid waste, including vials, pipette tips, gloves, and lab coats, must be placed in a designated, leak-proof biohazard bag.
-
Liquid Waste: Contaminated liquid waste should be collected and decontaminated, either chemically or by autoclaving, before being disposed of according to institutional and local regulations.
-
Sharps: All contaminated sharps must be placed in a puncture-resistant sharps container labeled with a biohazard symbol.
Decontamination and Disposal Methods
Decontamination methods must be validated to ensure their effectiveness in inactivating the genetically modified cells.
| Decontamination Method | Key Parameters |
| Autoclaving (Steam Sterilization) | - Temperature: 121°C- Pressure: 15 psi- Time: Minimum of 20 minutes (time may need to be increased for larger loads) |
| Chemical Disinfection | - 70% Ethanol: Effective for surface decontamination of non-porous surfaces.- 10% Bleach Solution: Can be used for surface decontamination but is corrosive and should be followed by a water rinse. Contact time is critical. |
| Incineration | All solid biohazardous waste should ultimately be disposed of via incineration through a licensed biomedical waste contractor. |
Experimental Protocols
Autoclave Validation Protocol for GMO Waste
To ensure the complete inactivation of genetically modified cells, autoclaves used for decontamination must be validated.
-
Biological Indicators: Place biological indicators (e.g., vials containing Geobacillus stearothermophilus spores) in the center of the waste load, which represents the most challenging area for steam penetration.
-
Cycle Parameters: Run the autoclave cycle according to the validated parameters (e.g., 121°C, 15 psi, for a minimum of 20 minutes).
-
Incubation: After the cycle is complete, retrieve the biological indicators and incubate them according to the manufacturer's instructions, alongside a positive control (an indicator that was not autoclaved).
-
Verification: A successful decontamination cycle is confirmed if the autoclaved indicator shows no growth, while the positive control shows growth. This validation should be performed regularly as part of the laboratory's quality control procedures.
Visual Workflow for Handling Allogeneic CAR T-Cells
Caption: Workflow for the safe handling and disposal of allogeneic CAR T-cell products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
